molecular formula C23H24Cl2N4O2 B1678766 NIDA-41020 CAS No. 502486-89-7

NIDA-41020

货号: B1678766
CAS 编号: 502486-89-7
分子量: 459.4 g/mol
InChI 键: KWDBQJRWPWTGPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

a brain cannabinoid receptor ligand;  structure in first source

属性

IUPAC Name

1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24Cl2N4O2/c1-15-21(23(30)27-28-12-4-3-5-13-28)26-29(20-11-8-17(24)14-19(20)25)22(15)16-6-9-18(31-2)10-7-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDBQJRWPWTGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452843
Record name NIDA-41020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502486-89-7
Record name NIDA-41020
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502486897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NIDA-41020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIDA-41020
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIDA-41020
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83E62L67ID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

NIDA-41020: A Technical Guide to its Mechanism of Action as a Cannabinoid CB1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIDA-41020 is a synthetic, high-affinity antagonist of the cannabinoid type 1 (CB1) receptor. Developed as a potential radioligand for positron emission tomography (PET) imaging, its mechanism of action is centered on the competitive blockade of the CB1 receptor, a key component of the endocannabinoid system. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Mechanism of Action: CB1 Receptor Antagonism

This compound functions as a potent and selective antagonist at the cannabinoid CB1 receptor.[1][2] Structurally, it is an analogue of the well-characterized CB1 antagonist SR141716 (Rimonabant). Its primary mode of action is to bind to the CB1 receptor and prevent the binding and subsequent signaling of endogenous cannabinoids, such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), as well as exogenous cannabinoid agonists.

Inverse Agonism

Many CB1 receptor antagonists, including those structurally related to SR141716A, exhibit inverse agonist properties.[3][4] This means that in addition to blocking agonist activity, they can also reduce the basal, constitutive activity of the CB1 receptor. This occurs because the receptor can exist in an equilibrium between an inactive and an active conformation, even in the absence of an agonist. Inverse agonists preferentially bind to and stabilize the inactive conformation, thus reducing the overall signaling output of the receptor below its baseline level. While specific studies on the inverse agonist activity of this compound are not extensively detailed in the readily available literature, its structural similarity to known inverse agonists suggests it may also share this property.

Quantitative Pharmacological Data

The binding affinity of this compound for the CB1 receptor has been determined through competitive radioligand binding assays.

CompoundKi (nM)RadioligandReceptor SourceReference
This compound 4.1[3H]CP55,940Recombinant human CB1 receptor[1][2]
SR141716A (Rimonabant)~2[3H]CP55,940Not Specified
AM251~7.5[3H]CP55,940Not Specified

Signaling Pathways Modulated by this compound

As a CB1 receptor antagonist, this compound influences several downstream signaling cascades that are normally modulated by endocannabinoids. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.

Inhibition of Adenylyl Cyclase

Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking the CB1 receptor, this compound prevents this agonist-induced inhibition, thereby maintaining or potentially increasing cAMP levels. In the case of inverse agonism, this compound could actively increase cAMP levels above baseline by reducing the constitutive activity of the receptor on adenylyl cyclase.

Modulation of Ion Channels

CB1 receptor activation is also linked to the modulation of ion channels. Agonists typically inhibit N-type and P/Q-type calcium channels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. This compound, by antagonizing the receptor, would block these effects, leading to a disinhibition of calcium channels and a reduction in potassium channel activity that would otherwise be induced by cannabinoid agonists.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The CB1 receptor can also signal through the MAPK cascade, including pathways involving ERK, JNK, and p38. The specific effect of CB1 receptor activation on these pathways can be cell-type dependent. As an antagonist, this compound would block the influence of cannabinoid agonists on these critical signaling pathways involved in cell proliferation, differentiation, and apoptosis.

Signaling Pathway of CB1 Receptor Antagonism by this compound

CB1_Antagonism cluster_intracellular Intracellular CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Ca_channel Ca2+ Channel Ca_ion Ca_channel->Ca_ion Decreases K_channel K+ Channel K_ion K_channel->K_ion Increases Endocannabinoid Endocannabinoids (e.g., Anandamide) Endocannabinoid->CB1 Activates NIDA41020 This compound NIDA41020->CB1 Blocks Gi->AC Inhibits Gi->Ca_channel Inhibits Gi->K_channel Activates PKA PKA cAMP->PKA MAPK MAPK (ERK, JNK, p38) PKA->MAPK

Caption: this compound blocks endocannabinoid binding to the CB1 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of novel CB1 receptor antagonists like this compound.

Radioligand Binding Assay ([3H]CP55,940 Competition Assay)

This assay is used to determine the binding affinity (Ki) of this compound for the CB1 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

    • [3H]CP55,940 (a high-affinity cannabinoid receptor agonist radioligand).

    • This compound and other unlabeled competitor ligands.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

    • Wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Incubate the CB1 receptor-containing membranes with a fixed concentration of [3H]CP55,940 (typically at or below its Kd value) and varying concentrations of this compound.

    • Total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a saturating concentration of a potent unlabeled cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

    • Incubate the reaction mixture at 30°C for 60-90 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]CP55,940) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prepare Prepare Reaction Mix: - CB1 Membranes - [3H]CP55,940 - this compound (varying conc.) start->prepare incubate Incubate (30°C, 60-90 min) prepare->incubate filtrate Rapid Filtration (Glass Fiber Filters) incubate->filtrate wash Wash Filters (Ice-cold Buffer) filtrate->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 and Ki calculation) count->analyze end End analyze->end

Caption: Workflow for determining the binding affinity of this compound.

[35S]GTPγS Functional Assay

This assay measures the functional consequence of ligand binding by quantifying the activation of G-proteins. It can be used to distinguish between agonists, antagonists, and inverse agonists.

  • Materials:

    • CB1 receptor-expressing cell membranes.

    • [35S]GTPγS (a non-hydrolyzable analog of GTP).

    • GDP (Guanosine diphosphate).

    • Agonist (e.g., WIN 55,212-2).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Procedure:

    • Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

    • To measure antagonist effects, incubate the membranes with a fixed concentration of an agonist in the presence of varying concentrations of this compound.

    • To measure inverse agonist effects, incubate the membranes with varying concentrations of this compound in the absence of an agonist.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the amount of bound [35S]GTPγS by scintillation counting.

    • Data analysis:

      • For antagonism, determine the ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding.

      • For inverse agonism, determine if this compound reduces the basal [35S]GTPγS binding below the level seen in the absence of any ligand.

Conclusion

This compound is a high-affinity CB1 receptor antagonist. Its mechanism of action involves the direct blockade of the CB1 receptor, thereby preventing the signaling of endocannabinoids and exogenous agonists. This antagonism affects downstream signaling pathways, including the adenylyl cyclase/cAMP system and various ion channels. The potential for inverse agonist activity further refines its pharmacological profile. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel cannabinoid receptor ligands.

References

NIDA-41020: A Deep Dive into its Selectivity for Cannabinoid Receptors CB1 vs. CB2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the cannabinoid receptor ligand NIDA-41020, with a specific focus on its binding affinity and selectivity for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This document is intended for researchers, scientists, and professionals in the field of drug development and cannabinoid research.

Executive Summary

This compound is a potent and highly selective antagonist for the CB1 receptor. In vitro studies have demonstrated a significantly higher binding affinity for the CB1 receptor compared to the CB2 receptor. This selectivity is a critical attribute for a research tool designed to probe the function of the CB1 receptor system with minimal off-target effects on the CB2 receptor.

Data Presentation: Binding Affinity of this compound

The selectivity of this compound is quantitatively demonstrated by its dissociation constants (Ki and Kb) for both CB1 and CB2 receptors. The following table summarizes the available binding affinity data.

ReceptorLigandKi (nM)Kb (nM)Selectivity (CB2 Kb / CB1 Kb)
CB1 This compound4.1[1]26~32-fold
CB2 This compound-831

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. Kb: Dissociation constant of a competitive antagonist, another measure of binding affinity.

The data clearly indicates that this compound possesses a nanomolar affinity for the CB1 receptor, while its affinity for the CB2 receptor is substantially lower, in the high nanomolar range. This results in a significant selectivity ratio, making it a valuable tool for investigating CB1 receptor-mediated processes.

Experimental Protocols

The determination of the binding affinity of this compound for CB1 and CB2 receptors is typically achieved through competitive radioligand binding assays. While the specific details from the original study by Katoch-Rouse et al. are not publicly available, a general methodology can be outlined based on standard practices in the field.

Radioligand Binding Assay (General Protocol)

This assay measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

1. Membrane Preparation:

  • Membranes are prepared from cells or tissues expressing the cannabinoid receptor of interest (CB1 or CB2). Commonly used cell lines include HEK-293 or CHO cells stably transfected with the human CB1 or CB2 receptor.

  • Cells are harvested and homogenized in a cold buffer. The homogenate is then centrifuged at a high speed to pellet the membranes, which are subsequently washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A constant concentration of a suitable radioligand (e.g., [³H]CP55,940 or [³H]SR141716A for CB1; [³H]WIN55,212-2 for CB2) is incubated with the receptor-containing membranes.

  • Increasing concentrations of the unlabeled test compound (this compound) are added to the wells to compete for binding with the radioligand.

  • The reaction is allowed to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

4. Quantification of Radioactivity:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

5. Data Analysis:

  • The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualization of Experimental Workflow and Signaling Pathways

To further elucidate the processes involved, the following diagrams, generated using the DOT language, visualize the experimental workflow and the canonical signaling pathway of the CB1 receptor.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells expressing CB1/CB2) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]CP55,940) Radioligand_Prep->Incubation Compound_Prep This compound Preparation (Serial Dilutions) Compound_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_Calc IC50 Determination Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts from ATP NIDA_41020 This compound (Antagonist) NIDA_41020->CB1R Blocks Agonist Cannabinoid Agonist (e.g., Anandamide) Agonist->CB1R Activates ATP ATP ATP->AC Downstream Downstream Effects (Reduced Neurotransmitter Release) cAMP->Downstream Reduced production leads to

References

An In-depth Technical Guide to NIDA-41020: A Potent and Selective CB1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIDA-41020 is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1), a key component of the endocannabinoid system.[1][2][3][4] Structurally a 1,5-diarylpyrazole derivative, it is analogous to the well-known CB1 antagonist rimonabant but possesses lower lipophilicity.[2] This characteristic has made it a compound of interest, particularly as a potential radioligand for positron emission tomography (PET) imaging of CB1 receptors in the central nervous system.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, including detailed experimental methodologies and a visualization of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide.[1][5] Its structure is characterized by a central pyrazole ring substituted with a 2,4-dichlorophenyl group at the N1 position, a 4-methoxyphenyl group at the C5 position, a methyl group at the C4 position, and a piperidinyl-carboxamide moiety at the C3 position.

A summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1-(2,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide[1][5]
CAS Number 502486-89-7[1][2][5][6]
Molecular Formula C₂₃H₂₄Cl₂N₄O₂[1][5]
Molecular Weight 459.37 g/mol [2][5][6]
Appearance Off-white solid[2]
Purity ≥97% (HPLC)[2]
Solubility Soluble in DMSO[5]
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C[5]
SMILES COc1ccc(cc1)-c2c(C)c(nn2-c3ccc(Cl)cc3Cl)C(=O)NN4CCCCC4[2][5]
InChI Key KWDBQJRWPWTGPF-UHFFFAOYSA-N[2][5]

Pharmacological Properties

This compound is a high-affinity antagonist of the CB1 receptor.[1][3] Its primary mechanism of action is to bind to the CB1 receptor and prevent its activation by endogenous cannabinoids (endocannabinoids) or exogenous agonists.[7] This antagonistic activity makes it a valuable tool for studying the physiological and pathological roles of the endocannabinoid system.

Binding Affinity and Selectivity

This compound exhibits a high binding affinity for the human CB1 receptor, with a reported inhibitory constant (Ki) of 4.1 nM.[1][3][4] Furthermore, it displays significant selectivity for the CB1 receptor over the CB2 receptor. The binding affinities (Kb) for CB1 and CB2 receptors are 26 nM and 831 nM, respectively, indicating a more than 30-fold selectivity for CB1.[1] A comparison of the binding affinities of this compound and other common CB1 antagonists is provided in Table 2.

Table 2: Comparative Binding Affinities of CB1 Receptor Antagonists

CompoundKi (nM) for CB1Reference
This compound 4.1[1][3][4]
AM251 0.6
AM281 4.5
SR141716 (Rimonabant) 1.8
Mechanism of Action: CB1 Receptor Antagonism

The CB1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the inhibitory G-protein, Gi/o.[7][8] Upon activation by an agonist, the CB1 receptor initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent modulation of downstream effectors such as protein kinase A (PKA) and various ion channels.[7][8][9]

As an antagonist, this compound binds to the CB1 receptor but does not induce the conformational change necessary for G-protein activation. Instead, it blocks the binding of endogenous or exogenous agonists, thereby inhibiting the downstream signaling cascade.[7] Some CB1 receptor antagonists have also been shown to act as inverse agonists, meaning they can reduce the basal, constitutive activity of the receptor in the absence of an agonist.[10][11]

The signaling pathway affected by this compound is depicted in the following diagram:

CB1_Antagonist_Signaling_Pathway CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibition Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1 Binds & Activates NIDA41020 This compound NIDA41020->CB1 Binds & Blocks ATP ATP PKA PKA cAMP->PKA Activates ERK ERK/MAPK PKA->ERK Phosphorylates CellularResponse Decreased Neuronal Excitability ERK->CellularResponse Leads to

Figure 1: Signaling pathway of CB1 receptor antagonism by this compound.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for key experiments relevant to the characterization of this compound.

Radioligand Binding Assay for CB1 Receptor

This protocol is a representative method for determining the binding affinity of this compound to the CB1 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [³H]CP55,940).[12][13][14][15]

Materials:

  • Membrane preparation from cells expressing human CB1 receptors or from brain tissue.

  • Radioligand: [³H]CP55,940 or other suitable radiolabeled CB1 agonist/antagonist.

  • Unlabeled competitor: this compound.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[14]

  • Wash buffer: Ice-cold binding buffer.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[14]

  • Filtration apparatus.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[14] Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in binding buffer, and the protein concentration is determined (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate in a final volume of 250 µL:

    • Total Binding: 150 µL of membrane preparation, 50 µL of radioligand solution, and 50 µL of binding buffer.

    • Non-specific Binding: 150 µL of membrane preparation, 50 µL of radioligand solution, and 50 µL of a high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

    • Competitive Binding: 150 µL of membrane preparation, 50 µL of radioligand solution, and 50 µL of varying concentrations of this compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[12][14]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 3-4 times) to remove any non-specifically bound radioligand.[14]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

The following diagram illustrates the general workflow of a radioligand binding assay.

Radioligand_Binding_Assay_Workflow Start Start MembranePrep Membrane Preparation (CB1 Receptor Source) Start->MembranePrep AssaySetup Assay Setup in 96-well Plate (Total, Non-specific, Competitive Binding) MembranePrep->AssaySetup Incubation Incubation (e.g., 30°C for 60-90 min) AssaySetup->Incubation Filtration Rapid Vacuum Filtration (Separates Bound from Unbound) Incubation->Filtration Washing Washing with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting (Measures Radioactivity) Washing->Counting DataAnalysis Data Analysis (Calculate IC50 and Ki) Counting->DataAnalysis End End DataAnalysis->End

Figure 2: General workflow for a radioligand binding assay.

Synthesis of this compound

The synthesis of this compound would likely follow a similar multi-step synthetic route, starting from commercially available precursors. The key steps would involve the formation of the substituted pyrazole core, followed by the introduction of the carboxamide side chain. Purification would likely be achieved through chromatographic techniques and recrystallization.

Conclusion

This compound is a valuable research tool for investigating the endocannabinoid system due to its high potency and selectivity as a CB1 receptor antagonist. Its lower lipophilicity compared to earlier antagonists like rimonabant makes it a particularly interesting candidate for applications such as PET imaging. The information provided in this guide on its chemical structure, pharmacological properties, and relevant experimental methodologies is intended to support researchers and drug development professionals in their exploration of the therapeutic potential of modulating the CB1 receptor. Further studies are warranted to fully elucidate its in vivo pharmacokinetic and pharmacodynamic profiles.

References

NIDA-41020: A Technical Whitepaper on its Potential as a PET Radioligand

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of NIDA-41020, a high-affinity antagonist for the cannabinoid type 1 (CB1) receptor. Developed as a potential radioligand for Positron Emission Tomography (PET) imaging, this compound represents a class of pyrazole derivatives designed for reduced lipophilicity compared to earlier generations of CB1 receptor ligands. This document details the available preclinical data, outlines relevant experimental protocols, and visualizes key pathways and workflows pertinent to its evaluation as a PET radioligand. While initial in vitro data were promising, a thorough review of published literature indicates that this compound was not advanced to in vivo PET imaging studies in animal models or humans. This guide, therefore, serves as a technical resource on its foundational science and the general methodologies required for the assessment of similar candidate PET radioligands.

Core Compound Data: this compound

This compound, also known as 1-(2,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide, was developed as a less lipophilic analog of the well-known CB1 antagonist SR141716A (Rimonabant)[1]. The primary goal of its development was to create a tracer with improved pharmacokinetic properties for PET imaging of the CB1 receptor in the central nervous system.

Chemical and Physical Properties
PropertyValueReference
Chemical Formula C₂₃H₂₄Cl₂N₄O₂[2][3]
Molecular Weight 459.37 g/mol [2][3]
CAS Number 502486-89-7[2][3]
Appearance Solid powder[3]
Purity ≥97% (HPLC)[2][4]
Solubility Soluble in DMSO[3]
In Vitro Binding Affinity

This compound exhibits high affinity for the CB1 receptor. The following table summarizes its binding affinity (Ki) in comparison to other standard CB1 receptor antagonists.

CompoundTarget ReceptorKᵢ (nM)Reference
This compound CB1 4.1 [1][2][4]
AM251CB10.6[1][2]
AM281CB14.5[1][2]
SR141716A (Rimonabant)CB11.8[1][2]

Experimental Protocols

While the specific, detailed protocols for the synthesis and potential radiolabeling of this compound are not fully available in the public domain, this section provides representative methodologies for the synthesis of structurally similar pyrazole derivatives and general procedures for radioligand binding assays and PET imaging.

Representative Synthesis of a Pyrazole-Based CB1 Antagonist

The synthesis of diarylpyrazole CB1 receptor antagonists generally follows a multi-step pathway. The following is a representative protocol adapted from the literature for similar compounds.

dot

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: N-Arylation cluster_2 Step 3: Carboxamide Formation A β-Diketone Derivative C Pyrazole Ring Formation A->C Acid-catalyzed B Hydrazine Hydrate B->C E N-Aryl Pyrazole C->E Copper or Palladium Catalyst D Substituted Phenylboronic Acid D->E F Hydrolysis to Carboxylic Acid E->F e.g., NaOH H Final Pyrazole Antagonist (e.g., this compound) F->H Coupling Agent (e.g., HATU) G Amine (e.g., 1-aminopiperidine) G->H

Caption: Representative synthesis pathway for pyrazole-based CB1 receptor antagonists.

Protocol:

  • Step 1: Pyrazole Ring Formation: A β-diketone is reacted with a hydrazine derivative (e.g., hydrazine hydrate) in a suitable solvent such as ethanol, often with acid catalysis, to form the core pyrazole ring structure.

  • Step 2: N-Arylation: The pyrazole nitrogen is arylated with a substituted phenylboronic acid using a copper or palladium catalyst in a cross-coupling reaction (e.g., Chan-Lam or Suzuki coupling).

  • Step 3: Amide Coupling: The ester group on the pyrazole ring is hydrolyzed to a carboxylic acid. The resulting acid is then coupled with the desired amine (for this compound, this would be 1-aminopiperidine) using a standard peptide coupling reagent (e.g., HATU, HBTU) to form the final carboxamide product.

General Protocol for [¹⁸F]Radiolabeling of a Pyrazole Derivative

For a compound like this compound to be used as a PET radioligand, it would need to be labeled with a positron-emitting radionuclide, such as Fluorine-18. The following is a general, conceptual protocol for the radiofluorination of a pyrazole-based precursor.

dot

Radiolabeling_Workflow A [¹⁸F]Fluoride Production (Cyclotron) B Activation of [¹⁸F]Fluoride (e.g., K₂CO₃/K₂₂₂) A->B D Nucleophilic Substitution (Heating) B->D C Precursor Molecule (e.g., Nitro or Tosyl derivative) C->D E Purification (HPLC) D->E F Formulation in Saline E->F G Quality Control (Radiochemical Purity, etc.) F->G H [¹⁸F]Radiolabeled Pyrazole G->H

Caption: General workflow for the radiosynthesis of an ¹⁸F-labeled pyrazole derivative.

Protocol:

  • [¹⁸F]Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction.

  • Activation: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge, eluted with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂), and dried by azeotropic distillation with acetonitrile.

  • Radiolabeling Reaction: The dried, activated [¹⁸F]fluoride is reacted with a suitable precursor of the pyrazole derivative (e.g., a nitro- or tosyloxy-substituted analog) in a solvent like DMSO or DMF at an elevated temperature (80-150 °C).

  • Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the [¹⁸F]radiolabeled product.

  • Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for injection.

  • Quality Control: The final product undergoes quality control tests, including determination of radiochemical purity, specific activity, and residual solvent levels.

In Vitro CB1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (like this compound) for the CB1 receptor.

dot

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis A Prepare CB1 Receptor Source (e.g., Brain Homogenate or CHO-CB1 Cell Membranes) D Combine Receptor, Radioligand, and Test Compound in Assay Buffer A->D B Prepare Radioligand (e.g., [³H]CP55,940) B->D C Prepare Test Compound Dilutions (e.g., this compound) C->D E Incubate at 30°C for 60-90 min D->E F Rapid Filtration through GF/B Filters E->F G Wash Filters with Ice-Cold Buffer F->G H Measure Radioactivity (Liquid Scintillation Counting) G->H I Calculate Specific Binding H->I J Plot % Inhibition vs. [Compound] I->J K Determine IC₅₀ and Kᵢ J->K

Caption: Workflow for an in vitro radioligand binding assay for the CB1 receptor.

Protocol:

  • Receptor Preparation: Prepare membrane homogenates from a source rich in CB1 receptors, such as rat brain tissue or a cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells).

  • Assay Setup: In assay tubes, combine the receptor membranes, a fixed concentration of a known CB1 radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

CB1 Receptor Signaling Pathway

This compound acts as an antagonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). As an antagonist, it blocks the downstream signaling typically initiated by endogenous cannabinoids (like anandamide and 2-AG) or synthetic agonists.

dot

CB1_Signaling Ligand Endocannabinoid (e.g., Anandamide) CB1R CB1 Receptor Ligand->CB1R Activates Antagonist This compound Antagonist->CB1R Blocks G_protein Gᵢ/ₒ Protein CB1R->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-Gated Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel GIRK K⁺ Channels G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Release Neurotransmitter Release Ca_channel->Release Reduces Ca²⁺ influx, decreasing release K_channel->Release Hyperpolarizes neuron, decreasing release

Caption: Simplified signaling pathway of the CB1 receptor and the inhibitory action of an antagonist like this compound.

Conclusion and Future Directions

This compound was developed as a promising second-generation CB1 receptor antagonist for PET imaging, successfully achieving high binding affinity and potentially improved lipophilicity compared to its predecessors. However, the lack of published in vivo PET imaging data suggests that its development was likely halted, possibly due to unforeseen challenges such as poor brain penetration, unfavorable metabolic profile, or off-target effects that were not apparent from in vitro studies.

The information presented in this guide highlights the critical steps in the evaluation of a novel PET radioligand. While this compound itself may not have progressed to clinical use, the principles of its design and the methodologies for its assessment remain highly relevant for the ongoing development of new and improved molecular imaging agents for the cannabinoid system and other neurological targets. Future research in this area will continue to focus on optimizing the balance between high target affinity, appropriate lipophilicity for blood-brain barrier penetration, and high specific-to-nonspecific binding ratios to enable quantitative in vivo imaging.

References

In Vitro Characterization of NIDA-41020: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIDA-41020 is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2] With a high binding affinity and reduced lipophilicity compared to other CB1 antagonists, this compound serves as a critical tool in neuropharmacology for studying the endocannabinoid system.[1][3] This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional antagonism, and the experimental protocols utilized for its evaluation. Quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visually represented.

Introduction

The endocannabinoid system, and specifically the CB1 receptor, is a key therapeutic target for a variety of disorders. The development of selective antagonists is crucial for elucidating the physiological roles of the CB1 receptor and for the potential treatment of conditions such as obesity, neuroinflammatory disorders, and addiction.[4] this compound has emerged as a significant research compound due to its high affinity for the CB1 receptor and its properties as a competitive antagonist.[1] This guide outlines the essential in vitro assays for the comprehensive characterization of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the in vitro activity of this compound at the CB1 receptor.

ParameterValueReceptorAssay TypeReference
Ki 4.1 nMHuman CB1Radioligand Binding Assay[1][2][3][5]

Table 1: In Vitro Binding Affinity of this compound.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the CB1 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1).

  • Radioligand: [3H]CP55,940 or [3H]SR141716A.

  • This compound.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4, ice-cold.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cryopreserved cell membranes expressing the CB1 receptor on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled CB1 ligand (e.g., 10 µM WIN 55,212-2), 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Displacement: 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the displacement curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membranes CB1-expressing Membranes Incubation Incubate @ 30°C Membranes->Incubation Radioligand Radioligand ([3H]CP55,940) Radioligand->Incubation NIDA41020 This compound NIDA41020->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis GTPgS_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membranes CB1-expressing Membranes Preincubation Pre-incubate with Agonist & this compound Membranes->Preincubation Agonist CB1 Agonist (e.g., CP55,940) Agonist->Preincubation NIDA41020 This compound NIDA41020->Preincubation GTPgS [35S]GTPγS Incubation Add [35S]GTPγS & Incubate GTPgS->Incubation Preincubation->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50) Counting->Analysis CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o Protein CB1->G_protein Activates Agonist Agonist (e.g., Anandamide) Agonist->CB1 Binds & Activates NIDA41020 This compound NIDA41020->CB1 Binds & Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Downstream Downstream Effects cAMP->Downstream Regulates

References

Information regarding NIDA-41020 is not publicly available.

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of public databases, scientific literature, and clinical trial registries did not yield any specific information for a compound designated "NIDA-41020." This suggests that "this compound" may be an internal preclinical identifier not yet disclosed publicly, a misnomer, or a project that has not resulted in published data.

Therefore, it is not possible to provide an in-depth technical guide, including experimental protocols and data, for a compound for which there is no public record.

As an alternative, a comprehensive guide on a well-documented medication developed with significant NIDA support, such as Buprenorphine, can be provided to illustrate the requested format and depth of technical information. This would include:

  • A detailed discovery and development history.

  • Structured tables of quantitative data (e.g., binding affinities, pharmacokinetic parameters).

  • Detailed methodologies for key experiments.

  • Graphviz diagrams of relevant signaling pathways and experimental workflows.

Please advise if you would like to proceed with a guide on a different, publicly documented NIDA-supported compound.

NIDA-41020: A Technical Guide to its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIDA-41020 is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1), a key component of the endocannabinoid system primarily expressed in the central nervous system.[1][2] Developed by the National Institute on Drug Abuse (NIDA), this diarylpyrazole derivative, structurally analogous to Rimonabant, was designed with lower lipophilicity, making it a candidate for a potential radioligand in Positron Emission Tomography (PET) imaging to study the distribution and function of CB1 receptors in the brain.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, selectivity, and the general experimental protocols used to characterize compounds of this class.

Core Pharmacological Data

Compound Binding Affinity (Ki) for human CB1 Receptor (nM) Selectivity for CB1 vs. CB2 Receptor Reference
This compound 4.1Selective for CB1[1][2]
Rimonabant (SR141716A)1.8>1000-fold[2]
AM2510.6~300-fold[2]
AM2814.5~400-fold[2]

Table 1: Comparative Binding Affinities of CB1 Receptor Antagonists.

Mechanism of Action and Signaling Pathways

As a CB1 receptor antagonist, this compound binds to the receptor but does not activate it, thereby blocking the effects of endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) and exogenous agonists. Many compounds in this class, including the structurally similar Rimonabant, also exhibit inverse agonist properties, meaning they can reduce the basal constitutive activity of the CB1 receptor.

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Blockade of this receptor by an antagonist like this compound is expected to modulate several downstream signaling pathways:

  • Adenylyl Cyclase Inhibition: CB1 receptor activation typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, this compound would prevent this inhibition, thereby maintaining or increasing cAMP levels in the presence of an agonist.

  • Ion Channel Regulation: CB1 receptor activation modulates various ion channels, including inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels. This compound would block these effects.

  • MAPK Pathway: The CB1 receptor is known to influence the mitogen-activated protein kinase (MAPK) cascade, including pathways leading to the activation of ERK1/2, JNK, and p38 MAPK. The effect of a CB1 antagonist on these pathways can be complex and cell-type dependent.

Below is a diagram illustrating the canonical signaling pathway of the CB1 receptor and the point of intervention for an antagonist like this compound.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Cascade (ERK, JNK, p38) G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates K_efflux K+ Efflux K_channel->K_efflux Mediates Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R Binds & Activates NIDA_41020 This compound NIDA_41020->CB1R Binds & Blocks ATP ATP PKA PKA cAMP->PKA Activates

Caption: CB1 Receptor Signaling and Antagonism by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe the standard methodologies used for assessing the pharmacological profile of CB1 receptor antagonists.

Radioligand Binding Assay (for determining Ki)

This assay is used to determine the binding affinity of a compound for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the CB1 receptor.

Materials:

  • Membrane preparation from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand with high affinity for the CB1 receptor (e.g., [3H]CP55,940 or [3H]SR141716A).

  • This compound and other competing ligands.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - CB1 Membranes - [3H]Radioligand - this compound Start->Prepare_Reagents Incubate Incubate at 30°C Prepare_Reagents->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a Radioligand Binding Assay.

Functional Assays (for determining IC50/EC50)

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist, and to quantify its potency.

This assay measures the activation of G-proteins coupled to the receptor.

Objective: To determine the functional effect of this compound on CB1 receptor-mediated G-protein activation.

Procedure:

  • Incubate CB1-expressing cell membranes with a CB1 agonist (e.g., CP55,940) in the presence of varying concentrations of this compound.

  • Add [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • Activated G-proteins will bind [35S]GTPγS.

  • Separate bound from free [35S]GTPγS by filtration.

  • Quantify the radioactivity on the filters.

  • An antagonist will inhibit the agonist-stimulated [35S]GTPγS binding in a concentration-dependent manner, allowing for the determination of an IC50 value. An inverse agonist will decrease the basal [35S]GTPγS binding.

This assay measures the downstream effect on adenylyl cyclase activity.

Objective: To determine the effect of this compound on agonist-induced changes in intracellular cAMP levels.

Procedure:

  • Culture cells expressing the CB1 receptor.

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Incubate the cells with a CB1 agonist in the presence of varying concentrations of this compound.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA or HTRF).

  • This compound should block the agonist-induced decrease in cAMP levels, allowing for the calculation of an IC50 value.

Functional_Assay_Logic Compound_Type Is this compound an agonist, antagonist, or inverse agonist? Agonist_Test Test Alone: Does it stimulate GTPγS binding or inhibit cAMP? Compound_Type->Agonist_Test Test for Agonism Antagonist_Test Test with Agonist: Does it block agonist effect? Agonist_Test->Antagonist_Test No Agonist_Result Agonist Agonist_Test->Agonist_Result Yes Inverse_Agonist_Test Test Alone: Does it decrease basal GTPγS binding? Antagonist_Test->Inverse_Agonist_Test No Antagonist_Result Antagonist Antagonist_Test->Antagonist_Result Yes Inverse_Agonist_Result Inverse Agonist Inverse_Agonist_Test->Inverse_Agonist_Result Yes No_Effect No Effect Inverse_Agonist_Test->No_Effect No

Caption: Logical Flow for Functional Characterization.

In Vivo and Pharmacokinetic Profile

There is a lack of publicly available data on the in vivo effects and pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) profile of this compound. For a compound in this class, in vivo studies would typically assess its effects on behaviors known to be modulated by the endocannabinoid system, such as appetite, pain perception, and memory. Pharmacokinetic studies would be crucial to determine its suitability as a drug candidate or a PET radioligand, evaluating parameters such as bioavailability, brain penetration, and metabolic stability.

Conclusion

This compound is a valuable research tool characterized as a potent and selective CB1 receptor antagonist. Its primary utility, as intended by its design, may lie in its potential as a PET radioligand for in vivo imaging of the CB1 receptor. While its binding affinity is well-established, a more comprehensive pharmacological profile, including detailed functional data and in vivo studies, is needed to fully understand its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel CB1 receptor ligands.

References

An In-Depth Technical Guide to NIDA-41020: A Potent CB1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIDA-41020 is a potent and selective antagonist for the cannabinoid receptor type 1 (CB1), a key component of the endocannabinoid system. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, and its role as a research tool. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuroscience, pharmacology, and drug development.

Core Chemical and Physical Data

This compound, with the IUPAC name 1-(2,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide, is a synthetic compound designed for high affinity and selectivity to the CB1 receptor. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 502486-89-7
Molecular Formula C₂₃H₂₄Cl₂N₄O₂
Molecular Weight 459.37 g/mol
Appearance Solid powder
Purity ≥97% (HPLC)
Solubility Soluble in DMSO

Synthesis and Manufacturing

The synthesis of this compound was first described in the Journal of Medicinal Chemistry in 2003. The multi-step synthesis involves the formation of the core pyrazole ring, followed by the addition of the various substituent groups.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step protocol based on the originally published method is required here. Due to the lack of the full-text article in the provided search results, a generalized representation is provided. For precise experimental details, please refer to the original publication: Katoch-Rouse, R., et al. (2003). Synthesis, structure-activity relationship, and evaluation of SR141716 analogues: development of central cannabinoid receptor ligands with lower lipophilicity. Journal of Medicinal Chemistry, 46(4), 642–645.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Arylation cluster_2 Step 3: Suzuki Coupling cluster_3 Step 4: Amide Coupling A Starting Material A C Intermediate 1 (Pyrazole Core) A->C B Starting Material B B->C E Intermediate 2 (N-Arylated Pyrazole) C->E D 2,4-Dichlorophenylboronic Acid D->E G Intermediate 3 (Di-substituted Pyrazole) E->G F 4-Methoxyphenylboronic Acid F->G I This compound G->I H N-Aminopiperidine H->I

A generalized workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathways

This compound functions as an antagonist/inverse agonist at the CB1 receptor. These receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the central nervous system. The binding of this compound to the CB1 receptor blocks the intracellular signaling cascade typically initiated by endogenous cannabinoids (e.g., anandamide and 2-arachidonoylglycerol) or exogenous agonists (e.g., THC).

The primary signaling pathway modulated by CB1 receptor activation involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, CB1 receptor activation modulates ion channels, including the inhibition of presynaptic calcium channels and activation of inwardly rectifying potassium channels. By blocking these actions, this compound can prevent the downstream effects of CB1 receptor activation.

CB1 Receptor Signaling Pathway and the Action of this compound:

G cluster_0 Presynaptic Neuron Endocannabinoid Endocannabinoid (e.g., Anandamide) CB1R CB1 Receptor Endocannabinoid->CB1R Activates G_protein Gαi/o CB1R->G_protein Activates NIDA41020 This compound NIDA41020->CB1R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel (Voltage-gated) G_protein->Ca_channel Inhibits K_channel K⁺ Channel (Inwardly Rectifying) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Produces Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Fusion Release ↓ Neurotransmitter Release Vesicle->Release Leads to

This compound blocks endocannabinoid activation of the CB1 receptor.

Applications in Research

This compound's primary application is as a research tool to investigate the physiological and pathophysiological roles of the CB1 receptor. Its high affinity and selectivity make it suitable for a range of in vitro and in vivo studies.

In Vitro Assays

This compound is commonly used in competitive radioligand binding assays to determine the affinity of other compounds for the CB1 receptor. It can also be utilized in functional assays, such as those measuring cAMP levels or GTPγS binding, to characterize the agonist or antagonist properties of test compounds.

Experimental Protocol: CB1 Receptor Binding Assay

A typical competitive radioligand binding assay protocol would involve:

  • Membrane Preparation: Isolation of cell membranes expressing the CB1 receptor.

  • Incubation: Incubation of the membranes with a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (or this compound as a reference).

  • Separation: Separation of bound and free radioligand by rapid filtration.

  • Detection: Quantification of the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculation of the IC₅₀ and Kᵢ values.

In Vivo Studies

While specific in vivo studies detailing the use of this compound are not extensively documented in the provided search results, its properties suggest potential utility in animal models to investigate the role of the CB1 receptor in various processes, including appetite, pain perception, and memory. As an antagonist, it would be expected to produce effects opposite to those of CB1 agonists.

Positron Emission Tomography (PET) Imaging

This compound was developed with the potential for use as a radioligand for Positron Emission Tomography (PET) imaging of CB1 receptors in the brain. For this application, this compound would be radiolabeled with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

Conceptual Workflow for PET Imaging with Radiolabeled this compound:

G A Radiolabeling of This compound Precursor with ¹¹C or ¹⁸F B Purification of Radiolabeled this compound A->B C Intravenous Injection into Subject B->C D Uptake and Binding to Brain CB1 Receptors C->D E PET Scanning D->E F Image Reconstruction and Data Analysis E->F

A conceptual workflow for utilizing radiolabeled this compound in PET imaging.

Conclusion

This compound is a valuable pharmacological tool for the study of the CB1 receptor. Its well-defined chemical properties and high affinity make it a standard for in vitro characterization of novel cannabinoid ligands. Further research is warranted to fully explore its potential in in vivo studies and as a PET imaging agent to better understand the role of the endocannabinoid system in health and disease.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of NIDA-41020

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

NIDA-41020 is a CB1 cannabinoid receptor antagonist, structurally analogous to Rimonabant.[1][2] CB1 receptors are predominantly expressed in the central nervous system and are involved in regulating a variety of physiological processes, including appetite, pain, and mood.[3][4][5] Antagonism of the CB1 receptor has been investigated as a therapeutic strategy for obesity and related metabolic disorders.[6][7] These application notes provide a comprehensive overview of suggested in vivo experimental protocols to characterize the pharmacokinetic, pharmacodynamic, and behavioral effects of this compound.

Chemical Information:

PropertyValue
IUPAC Name 1-(2,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide
CAS Number 502486-89-7[1]
Molecular Formula C₂₃H₂₄Cl₂N₄O₂[1]
Molecular Weight 459.37 g/mol [1]
Mechanism of Action CB1 Cannabinoid Receptor Antagonist[1][2][3]

Signaling Pathway of CB1 Receptor Antagonism

CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous cannabinoids (e.g., anandamide, 2-AG) or exogenous agonists, couple to Gi/o proteins.[1][4][5] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channels, including the inhibition of N- and P/Q-type calcium channels and activation of inwardly rectifying potassium channels.[1][5] CB1 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway.[1][4]

This compound, as a CB1 receptor antagonist, is expected to block these downstream signaling events by preventing the binding of agonists to the CB1 receptor.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Ca2+ Channel Gi_o->Ca_channel Inhibits K_channel K+ Channel Gi_o->K_channel Activates MAPK MAPK Pathway Gi_o->MAPK Activates cAMP cAMP AC->cAMP Converts Ca_influx Ca2+ Influx Ca_channel->Ca_influx K_efflux K+ Efflux K_channel->K_efflux agonist Endocannabinoid Agonist agonist->CB1R Activates antagonist This compound (Antagonist) antagonist->CB1R Blocks ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Ca_influx->Cellular_Response K_efflux->Cellular_Response MAPK->Cellular_Response

CB1 Receptor Signaling Pathway

Experimental Protocols

Animal Models
  • Species: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Age/Weight: 8-12 weeks old, weighing 20-30g for mice and 250-350g for rats.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless otherwise specified by the experimental design.

  • Acclimation: Allow at least one week for acclimation to the housing facility before initiating any experiments.

Formulation and Administration of this compound
  • Vehicle: A common vehicle for in vivo administration of cannabinoid ligands is a mixture of ethanol, Tween 80 (or Cremophor EL), and saline. A typical ratio is 1:1:18 or 5:5:90 (ethanol:Tween 80:saline). This compound is also soluble in DMSO.[3] The final concentration of the vehicle components should be confirmed to have no independent effects in the planned assays.

  • Preparation: this compound should be dissolved in the vehicle shortly before administration. Sonication may be required to achieve a homogenous suspension.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies. Oral gavage (p.o.) can also be used to assess oral bioavailability.

  • Dosage: Based on studies with Rimonabant and other CB1 antagonists, a starting dose range of 1 to 10 mg/kg could be explored.[8][9] Dose-response studies are essential to determine the optimal dose for each specific endpoint.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

  • Administer a single dose of this compound (e.g., 3 mg/kg, i.p. or p.o.) to a cohort of animals.[10]

  • Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood samples to obtain plasma.

  • At the final time point, euthanize the animals and collect tissues of interest (e.g., brain, liver, adipose tissue) to assess tissue distribution.

  • Analyze the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculate key PK parameters.

Data Presentation: Representative Pharmacokinetic Parameters for a CB1 Antagonist

ParameterDescriptionRepresentative Value (for a similar compound)
Tmax Time to reach maximum plasma concentration1-2 hours
Cmax Maximum plasma concentration0.5 - 1 µM (at 3 mg/kg)[10]
AUC Area under the plasma concentration-time curve5 - 10 µM*h (at 3 mg/kg)[10]
t1/2 Elimination half-life5 - 7 hours[10]
Bioavailability Fraction of administered dose that reaches systemic circulationVaries (e.g., 55% in rats for a similar compound)[10]
Behavioral Studies

Objective: To assess the effect of this compound on appetite and body weight.

Protocol:

  • Individually house animals to accurately measure food intake.

  • Measure baseline food intake and body weight for several days before the start of the experiment.

  • Administer this compound or vehicle daily at a consistent time.

  • Measure food intake at various time points (e.g., 1, 2, 4, and 24 hours) after administration.

  • Record body weight daily.

  • For chronic studies, treatment can be continued for several weeks.

Data Presentation: Representative Effects of a CB1 Antagonist on Food Intake and Body Weight

Treatment GroupDose (mg/kg)24h Food Intake (% of Vehicle)Body Weight Change (% of Vehicle)
Vehicle-100%100%
CB1 Antagonist1~80%~95%
CB1 Antagonist3~60%~85%
CB1 Antagonist10~40%~75%

Objective: To evaluate the effect of this compound on spontaneous locomotor activity and to rule out sedation or hyperactivity as confounding factors in other behavioral tests.

Protocol:

  • Acclimate animals to the open-field arena for a set period (e.g., 30 minutes) on the day before testing.

  • On the test day, administer this compound or vehicle.

  • Place the animal in the center of the open-field arena at a specific time post-injection (e.g., 30 minutes).

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes) using an automated tracking system.

Experimental Workflow Diagram

Experimental_Workflow start Start: Animal Acclimation baseline Baseline Measurements (Body Weight, Food Intake) start->baseline randomization Randomization into Treatment Groups baseline->randomization dosing Drug Administration (this compound or Vehicle) randomization->dosing pk_study Pharmacokinetic Study dosing->pk_study behavioral_study Behavioral Studies dosing->behavioral_study data_collection Data Collection pk_study->data_collection food_intake Food Intake & Body Weight behavioral_study->food_intake locomotor Locomotor Activity behavioral_study->locomotor food_intake->data_collection locomotor->data_collection data_analysis Data Analysis data_collection->data_analysis end End: Report Generation data_analysis->end

Generalized In Vivo Experimental Workflow

Safety and Handling

This compound is classified as acutely toxic if swallowed and can cause skin and eye irritation.[1][2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All procedures should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

The provided protocols offer a foundational framework for the in vivo characterization of this compound. Given its classification as a CB1 receptor antagonist, initial studies should focus on its pharmacokinetic profile and its effects on behaviors modulated by the endocannabinoid system, such as feeding and locomotion. Researchers should carefully design dose-response studies and include appropriate vehicle controls to ensure the generation of robust and reliable data. Further studies could explore its therapeutic potential in models of obesity, metabolic syndrome, and other relevant disorders.

References

Application Notes and Protocols for PET Imaging of Group II Metabotropic Glutamate Receptors (mGluR2)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific PET tracer designated "NIDA-41020" is not publicly available in the provided search results. Therefore, these application notes and protocols are based on established methodologies for other well-characterized PET radioligands targeting the Group II metabotropic glutamate receptors (mGluR2), which are implicated in various neurological and psychiatric disorders.[1][2][3] Researchers should adapt these protocols based on the specific characteristics of their tracer of interest.

Introduction

Metabotropic glutamate receptor subtype 2 (mGluR2) is a G-protein coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission.[4][5] Dysregulation of mGluR2 has been linked to schizophrenia, anxiety, depression, and substance abuse, making it a significant target for therapeutic drug development.[1][6] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo visualization and quantification of mGluR2 in the brain, providing valuable insights into disease pathophysiology and target engagement of novel therapeutics.[1][2][7]

This document provides a detailed overview of the application of PET imaging for mGluR2, including the signaling pathway, experimental workflows, and representative protocols for preclinical studies.

Signaling Pathway

Group II mGluRs, which include mGluR2 and mGluR3, are typically located on presynaptic terminals.[4] Upon activation by glutamate, they couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] This signaling cascade ultimately results in the inhibition of neurotransmitter release.

mGluR2_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Synaptic Cleft Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds Gai_o Gαi/o mGluR2->Gai_o Activates AC Adenylyl Cyclase Gai_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Fusion Vesicle Fusion PKA->Fusion Inhibits Vesicle Glutamate Vesicle Vesicle->Fusion Glutamate_Released Glutamate Fusion->Glutamate_Released Release

Figure 1: Simplified mGluR2 signaling pathway.

Quantitative Data of Representative mGluR2 PET Tracers

The following table summarizes key quantitative data for several mGluR2 PET radioligands from the literature. This data is essential for planning and interpreting PET imaging studies.

RadiotracerTargetBinding Affinity (IC50/EC50, nM)Brain Uptake (SUV)Key CharacteristicsReference
[11C]JNJ42491293mGluR2 PAM9.2 (human mGluR2)HighHigh selectivity against other mGluRs.[4]
[11C]CMGDEGroup II mGluRsNot specifiedReadily penetrates brainProdrug for group II mGluRs.[1]
[11C]mG2P001mGluR2 PAMNot specifiedSignificant accumulation in rat brainBinding is affected by tissue glutamate concentration.[6]
[18F]mG2P026mGluR2 ago-PAM11 (PAM activity), 84 (agonist activity)High contrast in rat brainEnhanced heterogeneity and higher binding affinity.[8]
[11C]MK-8056mGluR2 NAMHighHigh brain uptake in rhesus monkeySpecific and displaceable binding.[2]
[18F]ER-000604699Group II mGluR NAMNot specifiedHigh uptake in caudate-putamen, cortex, and hippocampusHigh mGluR2 selectivity.[5]

PAM: Positive Allosteric Modulator; NAM: Negative Allosteric Modulator; SUV: Standardized Uptake Value.

Experimental Protocols

Radiosynthesis of an mGluR2 PET Tracer (General Protocol)

The radiosynthesis of PET tracers is a time-sensitive process due to the short half-life of positron-emitting radionuclides like Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min).[9] The following is a generalized protocol for the synthesis of a [11C]-labeled mGluR2 tracer via methylation of a precursor.

Radiosynthesis_Workflow Start Start Cyclotron [11C]CO2 or [11C]CH4 Production (Cyclotron) Start->Cyclotron Gas_Processing Conversion to [11C]CH3I or [11C]CH3OTf Cyclotron->Gas_Processing Reaction Reaction of Precursor with [11C]Methylating Agent Gas_Processing->Reaction Purification HPLC Purification Reaction->Purification Formulation Formulation in Injectable Solution Purification->Formulation QC Quality Control (Radiochemical Purity, Molar Activity) Formulation->QC End End QC->End

Figure 2: General workflow for [11C]-radiolabeling.

Materials:

  • Precursor molecule with a suitable functional group for methylation (e.g., desmethyl precursor).

  • [11C]Methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).

  • Base (e.g., Cs2CO3).

  • Solvent (e.g., DMF).

  • HPLC system for purification.

  • Sterile, pyrogen-free saline for formulation.

Procedure:

  • [11C]Methylating Agent Synthesis: Produce [11C]CO2 or [11C]CH4 using a cyclotron. Convert the initial product to a reactive methylating agent such as [11C]CH3I or [11C]CH3OTf using an automated synthesis module.

  • Radiolabeling Reaction: Trap the [11C]methylating agent in a reaction vessel containing the precursor and a base in a suitable solvent. Heat the reaction mixture to facilitate the methylation. For example, a reaction could be carried out at 70°C.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the [11C]-labeled tracer from unreacted precursor and byproducts.

  • Formulation: Collect the HPLC fraction containing the desired product, remove the organic solvent via evaporation, and formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: Perform quality control tests to determine radiochemical purity, molar activity, and residual solvent levels before injection.

Animal Preparation and PET Imaging Protocol

This protocol is designed for preclinical PET imaging in rodents. Similar principles apply to non-human primates and human studies, with adjustments in anesthesia, tracer dose, and imaging duration.[10][11][12]

Materials:

  • Anesthesia (e.g., isoflurane).

  • Heating pad to maintain body temperature.

  • Catheter for intravenous injection.

  • PET/CT or PET/MR scanner.

  • Radiolabeled mGluR2 tracer.

Procedure:

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to the scan to reduce blood glucose levels, which can interfere with some types of PET imaging.[10][13]

    • Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

    • Place a catheter in the tail vein for tracer injection.

    • Position the animal on the scanner bed, ensuring the head is centered in the field of view. Use a head holder to minimize motion.

  • PET/CT or PET/MR Scan:

    • Perform a CT or MR scan for anatomical co-registration and attenuation correction.

    • Administer the radiolabeled mGluR2 tracer as a bolus injection through the tail vein catheter, followed by a saline flush. The injected dose will depend on the tracer and animal model.

    • Acquire dynamic PET data for 60-120 minutes.

    • Monitor the animal's vital signs throughout the scan.

  • Blocking Studies (for validation):

    • To demonstrate the specificity of the tracer binding, a separate group of animals can be pre-treated with a non-radioactive mGluR2-specific drug (agonist, antagonist, PAM, or NAM) before the injection of the radiotracer. A reduction in tracer uptake in mGluR2-rich brain regions would indicate specific binding.[1]

PET_Imaging_Workflow Start Start Fasting Animal Fasting (4-6 hours) Start->Fasting Anesthesia Anesthesia Induction Fasting->Anesthesia Catheterization Tail Vein Catheterization Anesthesia->Catheterization Positioning Positioning in Scanner Catheterization->Positioning Anatomical_Scan CT or MR Scan (for attenuation correction and co-registration) Positioning->Anatomical_Scan Tracer_Injection Radiotracer Injection (intravenous bolus) Anatomical_Scan->Tracer_Injection PET_Acquisition Dynamic PET Data Acquisition (60-120 minutes) Tracer_Injection->PET_Acquisition Monitoring Monitor Vital Signs PET_Acquisition->Monitoring Reconstruction Image Reconstruction PET_Acquisition->Reconstruction Analysis Data Analysis Reconstruction->Analysis End End Analysis->End

Figure 3: Preclinical PET imaging workflow.
Post-Imaging Data Analysis

Procedure:

  • Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D). Correct for attenuation, scatter, and random coincidences.

  • Image Co-registration: Co-register the PET images with the corresponding anatomical MR or CT images.

  • Region of Interest (ROI) Definition: Define ROIs on the anatomical images for brain regions known to have high mGluR2 expression (e.g., striatum, cortex, hippocampus) and a reference region with low to negligible specific binding (e.g., cerebellum or medulla, depending on the tracer).[4][5]

  • Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the average radioactivity concentration in the ROI over time.

  • Kinetic Modeling: Apply pharmacokinetic models to the TACs to estimate binding parameters such as the distribution volume (VT) or the binding potential (BPND). The Logan graphical analysis is a commonly used method for quantifying receptor availability.[5]

Conclusion

PET imaging of mGluR2 is a powerful tool for neuroscience research and drug development. The protocols and data presented here, based on existing literature for mGluR2 PET tracers, provide a framework for conducting and interpreting these studies. The successful application of these techniques will contribute to a better understanding of the role of mGluR2 in health and disease and facilitate the development of novel therapies.

References

Application Notes and Protocols for NIDA-41020 Radiolabeling for PET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIDA-41020 is a potent and selective antagonist for the cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system involved in a multitude of physiological processes. Positron Emission Tomography (PET) imaging with radiolabeled this compound, specifically with Carbon-11 ([¹¹C]this compound), offers a powerful tool for the in vivo quantification and investigation of CB1 receptor density and occupancy in the brain. This allows for a deeper understanding of the role of CB1 receptors in various neuropsychiatric disorders and can aid in the development of novel therapeutics targeting this system.

While the development of [¹¹C]this compound as a potential PET radiotracer has been reported in the scientific literature, a detailed, publicly available step-by-step protocol for its radiolabeling is not readily accessible. The information presented herein is based on established principles of Carbon-11 chemistry and general protocols for the radiosynthesis of similar small molecule PET tracers.

Quantitative Data Summary

Due to the absence of a specific published protocol with detailed experimental results for the radiolabeling of this compound, a comprehensive table of quantitative data cannot be provided. However, for a typical [¹¹C]methylation reaction for a PET tracer, the following parameters are generally reported:

ParameterTypical RangeDescription
Radiochemical Yield (RCY) 5 - 40% (decay-corrected)The percentage of the initial radioactivity that is incorporated into the final product, corrected for radioactive decay.
Specific Activity (SA) > 1 Ci/µmol (> 37 GBq/µmol) at time of injectionThe amount of radioactivity per unit mass of the compound. High specific activity is crucial to minimize pharmacological effects of the injected tracer.
Radiochemical Purity (RCP) > 95%The percentage of the total radioactivity in the final product that is in the desired chemical form.
Total Synthesis Time 20 - 40 minutesThe time elapsed from the end of bombardment (EOB) of the cyclotron target to the final formulated product.

Experimental Protocol: A Generalized Approach for [¹¹C]this compound Synthesis

The following protocol is a generalized procedure for the synthesis of [¹¹C]this compound based on a likely [¹¹C]methylation strategy. This protocol should be considered a template and would require optimization and validation in a dedicated radiochemistry facility.

1. Precursor Synthesis:

The synthesis of a suitable precursor is the first critical step. For a [¹¹C]methylation reaction to introduce the radiolabel on the methoxy group of the phenyl ring, the corresponding desmethyl precursor (a hydroxyl group in place of the methoxy group) would be required. The synthesis of this precursor would involve standard organic chemistry techniques.

2. Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I):

[¹¹C]Carbon dioxide ([¹¹C]CO₂) is produced via a nuclear reaction in a cyclotron. This is then converted to [¹¹C]methane ([¹¹C]CH₄) which is subsequently reacted with iodine to produce [¹¹C]methyl iodide. This process is typically automated within a radiochemistry synthesis module.

3. Radiolabeling Reaction:

The desmethyl precursor of this compound is reacted with [¹¹C]methyl iodide to form [¹¹C]this compound.

  • Precursor: Desmethyl-NIDA-41020 (typically 0.5 - 1.0 mg)

  • Reagent: [¹¹C]Methyl Iodide

  • Base: A suitable base is required to deprotonate the hydroxyl group of the precursor, facilitating the nucleophilic attack on the [¹¹C]methyl iodide. Common bases include sodium hydroxide (NaOH) or a strong organic base.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used.

  • Temperature: The reaction is usually heated to between 80°C and 120°C.

  • Time: The reaction time is typically short, in the range of 3-10 minutes, due to the short half-life of Carbon-11.

4. Purification:

The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the product. The exact gradient or isocratic conditions would need to be optimized.

  • Detection: The eluent is monitored with a UV detector (to identify the unlabeled this compound standard) and a radiation detector to identify the radioactive product peak.

5. Formulation:

The HPLC fraction containing the purified [¹¹C]this compound is collected. The organic solvent is removed by evaporation, and the residue is redissolved in a sterile, injectable solution (e.g., saline with a small amount of ethanol) and passed through a sterile filter for quality control and subsequent injection.

6. Quality Control:

  • Radiochemical Purity and Identity: Analytical HPLC is used to confirm the radiochemical purity and to co-elute the radioactive product with an authentic, non-radioactive standard of this compound.

  • Specific Activity: Calculated by dividing the total radioactivity of the final product by the total mass of this compound (both labeled and unlabeled).

  • Residual Solvents: Gas chromatography is used to ensure that the levels of any residual solvents from the synthesis are below acceptable limits.

  • pH and Sterility: The pH of the final formulation is measured, and the product is tested for sterility and pyrogens.

Visualizations

Radiosynthesis_Workflow cluster_0 [¹¹C]CO₂ Production cluster_1 [¹¹C]CH₃I Synthesis cluster_2 Radiolabeling & Purification cluster_3 Final Product Cyclotron Cyclotron (¹⁴N(p,α)¹¹C) CO2_to_CH4 [¹¹C]CO₂ → [¹¹C]CH₄ Cyclotron->CO2_to_CH4 CH4_to_CH3I [¹¹C]CH₄ → [¹¹C]CH₃I CO2_to_CH4->CH4_to_CH3I Reaction [¹¹C]CH₃I + Precursor (Base, Solvent, Heat) CH4_to_CH3I->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Formulation Formulation HPLC->Formulation QC Quality Control Formulation->QC Final_Product [¹¹C]this compound (Injectable Solution) QC->Final_Product

Caption: Workflow for the proposed radiosynthesis of [¹¹C]this compound.

Signaling_Pathway cluster_Target Target Cell (e.g., Neuron) CB1R CB1 Receptor AC Adenylate Cyclase CB1R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Effector Downstream Effectors cAMP->Effector Activates NIDA41020 [¹¹C]this compound (Antagonist) NIDA41020->CB1R Binds & Blocks PET_Scanner PET Scanner NIDA41020->PET_Scanner Emits Positrons for Imaging Endocannabinoid Endocannabinoid (Agonist) Endocannabinoid->CB1R Binds & Activates

Caption: Simplified signaling pathway of CB1 receptor and the role of [¹¹C]this compound.

Application Notes and Protocols for NIDA-41020 Binding Assay in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIDA-41020 is a potent and selective antagonist for the Cannabinoid Receptor Type 1 (CB1).[1] The CB1 receptor, a G-protein coupled receptor (GPCR), is highly expressed in the central nervous system and plays a crucial role in modulating neurotransmitter release.[2][3] Its involvement in various physiological processes including pain perception, appetite, and memory has made it a significant target for drug discovery.[4] Understanding the binding affinity of novel compounds like this compound to the CB1 receptor is essential for characterizing their pharmacological profile.

These application notes provide a detailed protocol for conducting a radioligand binding assay to determine the binding affinity (Ki) of this compound for the CB1 receptor in brain tissue. The protocol is based on the principle of competitive displacement of a known radioligand from the receptor by the unlabeled test compound (this compound).

Data Presentation

The binding affinity of this compound and the binding characteristics of a commonly used radioligand for the CB1 receptor are summarized in the table below. This data is essential for designing and interpreting the results of the binding assay.

CompoundReceptorParameterValueSpecies
This compound CB1Kᵢ4.1 nMNot Specified
This compound CB2Kᵢ831 nMNot Specified
[³H]SR141716ACB1Kₑ8.768 nMNot Specified
[³H]SR141716ACB1Bₘₐₓ953 cpmNot Specified

Kᵢ (Inhibition Constant): Concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. Kₑ (Equilibrium Dissociation Constant): Concentration of radioligand that binds to half of the receptors at equilibrium. Bₘₐₓ (Maximum Receptor Density): Total concentration of receptor sites in the tissue.

Signaling Pathway

The CB1 receptor primarily couples to the Gi/o family of G-proteins.[3][5] Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1][6] The activated G-protein also modulates ion channels, typically inhibiting N-, P/Q-, and L-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[6] Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell survival and proliferation.[1][5]

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation MAPK MAPK Pathway G_protein->MAPK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt cAMP cAMP AC->cAMP Production Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Modulation PKA PKA cAMP->PKA Activation Cell_Survival Cell Survival & Proliferation MAPK->Cell_Survival PI3K_Akt->Cell_Survival Ligand Agonist Ligand->CB1 Activation

CB1 Receptor Signaling Pathway

Experimental Protocols

Brain Tissue Homogenate Preparation

This protocol describes the preparation of brain tissue homogenates for use in the CB1 receptor binding assay.

Materials:

  • Whole rodent brain (e.g., rat or mouse)

  • Homogenization Buffer: 50 mM Tris-HCl, 320 mM sucrose, 5 mM MgCl₂, pH 7.4

  • Protease inhibitor cocktail

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

Procedure:

  • Dissect the brain tissue on ice and weigh it.

  • Add the appropriate volume of ice-cold Homogenization Buffer containing protease inhibitors (typically 10-20 volumes of buffer to tissue weight).

  • Homogenize the tissue using a glass-Teflon homogenizer with several passes at a moderate speed, keeping the sample on ice to prevent degradation.

  • Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Carefully collect the supernatant (S1) and transfer it to fresh tubes.

  • Centrifuge the S1 fraction at 20,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

  • Discard the supernatant and resuspend the pellet in an appropriate volume of ice-cold Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Aliquots of the membrane preparation can be stored at -80°C until use.

CB1 Receptor Competitive Binding Assay

This protocol outlines the steps for a competitive radioligand binding assay to determine the Ki of this compound.

Materials:

  • Brain membrane preparation

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4[7]

  • Radioligand: [³H]CP55,940 or [³H]SR141716A (a CB1 agonist and antagonist, respectively)

  • Unlabeled Competitor (for non-specific binding): A high concentration (e.g., 10 µM) of a known CB1 ligand (e.g., WIN 55,212-2)

  • This compound stock solution (in DMSO or other suitable solvent)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Brain membrane preparation + radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Brain membrane preparation + radioligand + high concentration of unlabeled competitor.

    • Competition: Brain membrane preparation + radioligand + varying concentrations of this compound.

  • Add the components to the wells in the following order: Assay Buffer, this compound or unlabeled competitor, brain membrane preparation.

  • Initiate the binding reaction by adding the radioligand to all wells. The final concentration of the radioligand should be close to its Kd value.

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester or vacuum filtration manifold.

  • Wash the filters rapidly with several volumes of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • For the competition assay, calculate the percentage of specific binding at each concentration of this compound.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Experimental Workflow

The following diagram illustrates the overall workflow for the this compound binding assay.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue Collection Homogenization Homogenization Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (20,000 x g) Supernatant1->Centrifugation2 Membrane_Prep Resuspend Membrane Pellet Centrifugation2->Membrane_Prep Protein_Assay Protein Quantification Membrane_Prep->Protein_Assay Assay_Setup Assay Plate Setup (Total, NSB, Competition) Protein_Assay->Assay_Setup Incubation Incubation (30°C, 60-90 min) Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Calculate_SB Calculate Specific Binding Counting->Calculate_SB Plot_Data Plot Competition Curve Calculate_SB->Plot_Data IC50_Determination Determine IC₅₀ (Non-linear Regression) Plot_Data->IC50_Determination Ki_Calculation Calculate Kᵢ (Cheng-Prusoff) IC50_Determination->Ki_Calculation

This compound Binding Assay Workflow

References

Author: BenchChem Technical Support Team. Date: December 2025

Important Note on NIDA-41020: Initial searches for "this compound" have revealed that this compound is a potent and selective cannabinoid receptor 1 (CB1) antagonist with a Ki of 4.1 nM, not a diacylglycerol lipase alpha (DAGL-α) inhibitor.[1][2][3] Therefore, it is not suitable for in vitro assays aimed at inhibiting DAGL-α activity.

This document provides detailed application notes and protocols for a well-characterized, selective, and reversible DAGL-α inhibitor, LEI105 , as a representative tool for studying the role of DAGL-α in vitro.

Introduction to DAGL-α and the Inhibitor LEI105

Diacylglycerol lipase alpha (DAGL-α) is a key enzyme in the endocannabinoid system, primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[4][5][6] 2-AG is a critical signaling molecule involved in retrograde synaptic plasticity, neuroinflammation, and various other physiological processes. The selective inhibition of DAGL-α is a valuable strategy for investigating the functional roles of 2-AG.

LEI105 is a potent, highly selective, and reversible dual inhibitor of DAGL-α and DAGL-β.[4] It has been demonstrated to effectively reduce 2-AG levels in neuronal cells without significantly affecting the levels of another major endocannabinoid, anandamide (AEA).[4] Its selectivity over other enzymes involved in endocannabinoid metabolism, such as FAAH, MAGL, ABHD6, and ABHD12, makes it an excellent tool for targeted in vitro studies.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the activity of LEI105 in in vitro assays.

ParameterCell Line/SystemValueReference
pIC50 (DAGL-β) Neuro2A cell proteome7.3 ± 0.07[4]
Effect on 2-AG Levels Neuro2A cells (1h treatment)Concentration-dependent reduction[4]
Effect on AEA Levels Neuro2A cells (1h treatment)No significant effect[4]

Signaling Pathway

The following diagram illustrates the signaling pathway involving DAGL-α and the point of inhibition by LEI105.

DAGL_pathway PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Produces DAG Diacylglycerol (DAG) PLC->DAG Produces PIP2 PIP2 PIP2->PLC Substrate DAGL_alpha DAGL-α DAG->DAGL_alpha Substrate two_AG 2-Arachidonoylglycerol (2-AG) DAGL_alpha->two_AG Synthesizes CB1R CB1 Receptor (Presynaptic) two_AG->CB1R Activates LEI105 LEI105 LEI105->DAGL_alpha Inhibits

Caption: DAGL-α signaling pathway and inhibition by LEI105.

Experimental Protocols

In Vitro Assay for Measuring 2-AG Levels in Neuro2A Cells

This protocol describes how to treat Neuro2A cells with LEI105 and measure the resulting changes in intracellular 2-AG levels using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Neuro2A cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • LEI105 stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Methanol with internal standard (e.g., 2-AG-d8)

  • Acetonitrile

  • LC-MS system

Procedure:

  • Cell Culture: Culture Neuro2A cells in complete growth medium to ~80-90% confluency in 6-well plates.

  • Compound Treatment:

    • Prepare serial dilutions of LEI105 in serum-free medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO).

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add the medium containing the different concentrations of LEI105 or vehicle to the respective wells.

    • Incubate the plates for 1 hour at 37°C in a CO2 incubator.

  • Lipid Extraction:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 ml of ice-cold methanol containing the internal standard to each well.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Vortex the samples and incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the extracted lipids using a suitable LC-MS method for the quantification of 2-AG and the internal standard.

    • Normalize the 2-AG levels to the internal standard and protein concentration.

Expected Outcome: A concentration-dependent decrease in intracellular 2-AG levels should be observed in cells treated with LEI105 compared to the vehicle control.

Experimental Workflow Diagram

experimental_workflow start Start culture Culture Neuro2A cells to 80-90% confluency start->culture prepare Prepare serial dilutions of LEI105 culture->prepare treat Treat cells with LEI105 (1 hour, 37°C) prepare->treat wash Wash cells with ice-cold PBS treat->wash extract Extract lipids with methanol + internal standard wash->extract analyze Analyze by LC-MS extract->analyze end End analyze->end

Caption: Workflow for in vitro 2-AG measurement.

Concluding Remarks

The provided protocols and data serve as a guide for researchers and scientists in utilizing the selective DAGL-α inhibitor LEI105 for in vitro studies. It is recommended that each laboratory optimizes the experimental conditions, including inhibitor concentration and incubation time, for their specific cell type and assay. The use of a selective inhibitor like LEI105 is crucial for accurately dissecting the role of DAGL-α and its product, 2-AG, in cellular signaling and pathophysiology.

References

Application Notes and Protocols for NIDA-41020 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the administration of NIDA-41020, a potent and selective cannabinoid receptor 1 (CB1) antagonist, in animal studies. Due to the absence of specific published pharmacokinetic data for this compound in rodents, this document offers generalized yet comprehensive guidelines for its preparation and administration via common routes: oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC). The protocols are based on the known solubility of this compound and established best practices for in vivo compound administration in rodents. Researchers should consider these protocols as a starting point and are strongly encouraged to conduct pilot studies to determine the optimal administration parameters for their specific experimental needs.

Compound Information

  • Compound Name: this compound

  • Mechanism of Action: Cannabinoid Receptor 1 (CB1) Antagonist

  • Solubility: Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2][3]

Vehicle Selection and Formulation

The selection of an appropriate vehicle is critical for ensuring the accurate and safe delivery of this compound.[4] Given its solubility, DMSO is a primary candidate for initial solubilization. However, due to the potential for toxicity and confounding biological effects, it is recommended to use the lowest possible concentration of DMSO.[5][6] A common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a physiologically compatible vehicle such as saline or polyethylene glycol (PEG).[5]

Recommended Vehicle: A co-solvent system is often employed to enhance solubility and minimize toxicity. A suggested starting formulation is a mixture of DMSO, Tween 80 (as a surfactant), and saline. For instance, a vehicle consisting of 10% DMSO, 10% Tween 80, and 80% sterile saline can be effective.[5] Another option includes 10% ethanol, 40% PEG, and 50% water.[5] It is imperative to include a vehicle-only control group in all experiments to account for any effects of the vehicle itself.[4][7]

Protocol 1: Preparation of this compound Formulation (Example)
  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Prepare the vehicle solution. For a 10% DMSO / 10% Tween 80 / 80% saline vehicle:

    • Measure the required volume of DMSO.

    • Measure the required volume of Tween 80.

    • Mix the DMSO and Tween 80 thoroughly.

    • Add the required volume of sterile 0.9% saline and mix until a clear, homogenous solution is formed.

  • Dissolve this compound.

    • Weigh the calculated amount of this compound.

    • Add a small amount of the vehicle to the compound and vortex until fully dissolved.

    • Gradually add the remaining vehicle to reach the final desired concentration.

    • Ensure the final solution is clear and free of particulates. If necessary, gentle warming and sonication can be used to aid dissolution, but the stability of the compound under these conditions should be verified.

  • Sterile filter the final formulation using a 0.22 µm syringe filter if administering via a parenteral route (IV, IP, SC).

  • Store the formulation appropriately. Based on general recommendations for similar compounds, short-term storage at 2-8°C is advisable.[3] For long-term storage, aliquoting and freezing at -20°C or below is recommended, though stability under these conditions should be validated.

Administration Routes: A Comparative Overview

The choice of administration route depends on the experimental objective, desired pharmacokinetic profile, and the properties of the compound. The following table summarizes key considerations for common routes in rodent studies.

FeatureOral (PO) GavageIntraperitoneal (IP)Intravenous (IV)Subcutaneous (SC)
Absorption Variable, subject to first-pass metabolismRapid, but slower than IVImmediate and complete (100% bioavailability)Slower, more sustained absorption
Advantages Non-invasive, convenient for repeated dosingTechnically easier than IV, allows for larger volumesRapid onset of action, precise dose deliverySimple, suitable for sustained-release formulations
Disadvantages Potential for inaccurate dosing, stress to the animal, first-pass effectRisk of injection into organs, potential for peritonitisRequires technical skill, smaller volume limits, risk of embolismSlower onset, potential for local irritation
Typical Max Volume (Mouse) 10 ml/kg[3][8]< 10 ml/kg[1]5 ml/kg (bolus)[2]< 3 ml[9]
Typical Max Volume (Rat) 10-20 ml/kg[3][8]< 10 ml/kg[1]1-5 ml/kg[10]< 10 ml[9]
Needle/Tube Gauge (Mouse) 18-20g gavage needle[3]25-27g[1]27-30g[2]25-27g[9]
Needle Gauge (Rat) 16-18g gavage needle[3]23-25g[1]23-25g25g[9]

Experimental Protocols

Ethical Note: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.

Protocol 2: Oral Gavage (PO) Administration
  • Animal Restraint: Properly restrain the mouse or rat to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.[3][11]

  • Measure Gavage Needle Length: Measure the appropriate length for the gavage needle from the tip of the animal's nose to the last rib to avoid stomach perforation.[8][12]

  • Procedure:

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[3]

    • The needle should pass smoothly with no resistance. If resistance is met, withdraw and reposition.[3][11]

    • Once the needle is in the correct position, administer the this compound formulation slowly and steadily.[3]

    • Gently remove the needle along the same path of insertion.

  • Post-Procedure Monitoring: Observe the animal for any signs of distress, such as labored breathing, for at least 5-10 minutes post-administration.[3]

Protocol 3: Intraperitoneal (IP) Injection
  • Animal Restraint: Restrain the animal in dorsal recumbency (on its back), tilting the head slightly downwards to allow the abdominal organs to shift forward.[13][14]

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[1][14][15]

  • Procedure:

    • Insert a sterile needle (bevel up) at a 30-40 degree angle into the identified injection site.[1]

    • Aspirate by pulling back the plunger to ensure no blood or urine is drawn, which would indicate improper needle placement.[14]

    • If aspiration is clear, inject the this compound formulation.

    • Withdraw the needle and return the animal to its cage.

  • Post-Procedure Monitoring: Observe the animal for any signs of pain or distress.

Protocol 4: Intravenous (IV) Injection (Tail Vein)
  • Animal Preparation: To aid in visualization of the tail veins, warm the animal using a heat lamp or by placing the cage on a warming pad.[2]

  • Animal Restraint: Place the mouse or rat in a suitable restraint device that allows access to the tail.[16]

  • Procedure:

    • Disinfect the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert a sterile needle (bevel up) into the vein at a shallow angle.[17]

    • Successful entry into the vein may be indicated by a flash of blood in the needle hub.

    • Inject the this compound formulation slowly and steadily. Resistance or the formation of a subcutaneous bleb indicates an unsuccessful injection.[2][17]

    • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[18]

  • Post-Procedure Monitoring: Monitor the animal for any adverse reactions and ensure hemostasis.

Protocol 5: Subcutaneous (SC) Injection
  • Animal Restraint: Manually restrain the animal and create a "tent" of loose skin over the back or flank area.[9][19]

  • Procedure:

    • Insert a sterile needle (bevel up) into the base of the skin tent.[16][20]

    • Aspirate to ensure a blood vessel has not been entered.[9]

    • Inject the this compound formulation to form a small bolus under the skin.

    • Withdraw the needle and gently massage the area to aid in dispersion.

  • Post-Procedure Monitoring: Observe the injection site for any signs of irritation or inflammation.

Visualized Workflows and Pathways

G cluster_prep Formulation Preparation NIDA This compound Powder Dissolve Dissolve this compound in Vehicle NIDA->Dissolve Vehicle Vehicle (e.g., 10% DMSO, 10% Tween 80, 80% Saline) Vehicle->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter for parenteral routes Final Final Formulation Dissolve->Final for oral route Filter->Final

Caption: Workflow for this compound Formulation Preparation.

G cluster_admin General Administration Workflow Start Start Restrain Properly Restrain Animal Start->Restrain Administer Administer this compound (Select Route: PO, IP, IV, SC) Restrain->Administer Monitor Post-Administration Monitoring Administer->Monitor End End Monitor->End

References

Application Notes and Protocols for NIDA-41020: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended stability and storage conditions for NIDA-41020, a potent and selective cannabinoid receptor 1 (CB1) antagonist. The information herein is intended to guide researchers in maintaining the integrity and purity of this compound for reliable experimental outcomes.

Introduction to this compound

This compound is a diarylpyrazole derivative that acts as a selective antagonist for the CB1 receptor, with a reported Ki value of 4.1 nM. Its use in research necessitates careful handling and storage to prevent degradation and ensure the validity of experimental results. These notes provide general guidance on stability, storage, and handling protocols.

Recommended Storage Conditions

Proper storage is crucial for maintaining the stability of this compound. The following conditions are recommended based on information from various suppliers and general best practices for analogous compounds.

Table 1: Recommended Storage Conditions for this compound

ConditionTemperatureDurationFormNotes
Long-Term Storage-20°C≥ 4 yearsSolidRecommended for preserving the integrity of the compound over extended periods.[1]
Short-Term Storage2-8°CDays to WeeksSolidSuitable for temporary storage before use.
ShippingRoom TemperatureAs requiredSolidThe compound is generally stable for short durations at ambient temperature during shipping.[1]

Note: It is always advisable to refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations.

Stability Profile of this compound

While specific, publicly available stability data for this compound is limited, general knowledge of the diarylpyrazole chemical class suggests potential degradation pathways. Forced degradation studies are essential to identify these pathways and develop stability-indicating analytical methods.

Hypothetical Stability Data:

The following table represents hypothetical data from a forced degradation study to illustrate the expected stability profile of a compound like this compound. This data is for illustrative purposes only and is not based on experimental results for this compound.

Table 2: Hypothetical Forced Degradation Data for this compound

Stress ConditionDurationTemperature (°C)% Degradation (Hypothetical)Major Degradants (Hypothetical)
Acid Hydrolysis (0.1 N HCl)24 hours6015%Hydrolysis of the amide bond
Base Hydrolysis (0.1 N NaOH)24 hours6025%Hydrolysis of the amide bond and pyrazole ring opening
Oxidation (3% H₂O₂)24 hours2510%N-oxidation
Thermal Degradation7 days805%Unspecified
Photostability (ICH Q1B)1.2 million lux hours25<2%Unspecified

Experimental Protocols

The following are generalized protocols for assessing the stability of a compound like this compound. These should be adapted and validated for specific laboratory conditions.

Protocol for a Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 N NaOH.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 N HCl.

    • Dilute with mobile phase.

  • Oxidation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase.

  • Thermal Degradation:

    • Transfer the solid compound to a vial and place it in an oven at 80°C for 7 days.

    • Dissolve the stressed solid in the initial solvent and dilute with the mobile phase.

  • Photostability:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be stored in the dark under the same temperature conditions.

    • Dissolve the stressed and control solids and dilute with the mobile phase.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC-UV/MS method.

    • The mobile phase could consist of a gradient of water with 0.1% formic acid and acetonitrile.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

    • Characterize the major degradation products using mass spectrometry.

Protocol for a Stability-Indicating HPLC Method

Objective: To develop and validate a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products and process-related impurities.

Instrumentation and Columns:

  • HPLC or UPLC system with a photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Validation Parameters (as per ICH guidelines):

  • Specificity (including peak purity analysis of the parent drug in the presence of degradants)

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability and analysis of this compound.

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Plan Define Stability Protocol Select Select Batches Plan->Select Store Store Samples at Different Conditions Select->Store Sample Sample at Time Points Store->Sample Analyze Analyze Samples (HPLC, etc.) Sample->Analyze Data Collect and Analyze Data Analyze->Data Report Generate Stability Report Data->Report ShelfLife Establish Shelf-Life and Storage Conditions Report->ShelfLife Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_degradants Potential Degradants NIDA41020 This compound Acid Acid Hydrolysis NIDA41020->Acid HCl Base Base Hydrolysis NIDA41020->Base NaOH Oxidation Oxidation NIDA41020->Oxidation H₂O₂ Thermal Thermal NIDA41020->Thermal Heat Photo Photolysis NIDA41020->Photo Light DegradantA Hydrolyzed Amide Acid->DegradantA Base->DegradantA DegradantB Pyrazole Ring Cleavage Product Base->DegradantB DegradantC N-Oxide Oxidation->DegradantC

References

NIDA-41020: A Potent Tool for Investigating Cannabinoid CB1 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

NIDA-41020 is a potent and selective antagonist for the cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system involved in a wide array of physiological processes. With a high binding affinity and selectivity for CB1 over the cannabinoid receptor 2 (CB2), this compound serves as a valuable research tool for elucidating the role of the CB1 receptor in various signaling pathways and for the development of novel therapeutics targeting the endocannabinoid system. This document provides detailed application notes and experimental protocols for the use of this compound in studying cannabinoid receptor function.

Data Presentation

Quantitative analysis of this compound's binding affinity reveals its high potency and selectivity for the CB1 receptor. The following table summarizes the key binding parameters.

LigandReceptorBinding Affinity (Ki)Reference
This compoundHuman CB14.1 nM[1][2]
This compoundHuman CB126 nM (Kb)
This compoundHuman CB2831 nM (Kb)

Signaling Pathways

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi/o. Upon activation by an agonist, the CB1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, this compound blocks the action of CB1 agonists, thereby preventing the downstream signaling cascade.

CB1_Signaling_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist Cannabinoid Agonist Agonist->CB1 Activates NIDA41020 This compound NIDA41020->CB1 Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

CB1 Receptor Signaling and this compound Antagonism

Experimental Protocols

The following are detailed protocols for key experiments to characterize the function of this compound.

Protocol 1: Radioligand Binding Assay for CB1 Receptor

This protocol determines the binding affinity (Ki) of this compound for the CB1 receptor using a competitive binding assay with a radiolabeled CB1 agonist/antagonist.

Materials:

  • Membranes from cells expressing human CB1 receptor

  • [3H]CP-55,940 (radiolabeled agonist) or [3H]SR141716A (radiolabeled antagonist)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, 0.05% Tween-20, pH 7.4

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand solution (e.g., [3H]CP-55,940 at a final concentration of ~1 nM), and 50 µL of the this compound dilution or vehicle (for total binding).

  • For non-specific binding, add a high concentration of a known CB1 ligand (e.g., 10 µM unlabeled CP-55,940).

  • Add 50 µL of the CB1 receptor membrane preparation (typically 10-20 µg of protein per well).

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - Radioligand - CB1 membranes start->prep_reagents incubation Incubate: - Reagents + Membranes - 30°C for 90 min prep_reagents->incubation filtration Filter and Wash incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki scintillation->analysis end End analysis->end

Workflow for Radioligand Binding Assay
Protocol 2: cAMP Functional Assay

This protocol measures the ability of this compound to antagonize agonist-induced inhibition of cAMP production in cells expressing the CB1 receptor.

Materials:

  • HEK293 cells stably expressing the human CB1 receptor

  • A CB1 receptor agonist (e.g., WIN 55,212-2)

  • This compound

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium and reagents

  • 384-well plates

Procedure:

  • Seed the CB1-expressing HEK293 cells in a 384-well plate and culture overnight.

  • The next day, remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.

  • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Add a fixed concentration of the CB1 agonist (e.g., the EC80 concentration of WIN 55,212-2) to all wells except the basal control.

  • Immediately add forskolin (to stimulate adenylyl cyclase and cAMP production) to all wells. A typical final concentration is 1-10 µM.

  • Incubate the plate at 37°C for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate a dose-response curve for this compound's reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

  • Calculate the IC50 value for this compound.

cAMP_Assay_Workflow start Start seed_cells Seed CB1-HEK293 Cells start->seed_cells pre_incubation Pre-incubate with This compound seed_cells->pre_incubation stimulation Add Agonist and Forskolin pre_incubation->stimulation incubation Incubate at 37°C stimulation->incubation cAMP_measurement Lyse Cells and Measure cAMP incubation->cAMP_measurement analysis Data Analysis: - Generate Dose-Response Curve - Calculate IC50 cAMP_measurement->analysis end End analysis->end

Workflow for cAMP Functional Assay

These protocols provide a framework for the investigation of this compound's interaction with the CB1 receptor. Researchers should optimize the specific conditions for their experimental setup. The high affinity and selectivity of this compound make it an excellent tool for dissecting the complex roles of the CB1 receptor in health and disease.

References

Application of Fatty Acid Amide Hydrolase (FAAH) Inhibitors in Neuroscience Research: A General Overview

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for the specific compound "NIDA-41020" did not yield publicly available data. The following application notes and protocols are based on the broader class of Fatty Acid Amide Hydrolase (FAAH) inhibitors, which are a significant area of investigation in neuroscience, including research supported by the National Institute on Drug Abuse (NIDA). The principles and methodologies described here are representative of the research and development process for compounds targeting this enzyme.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the central nervous system responsible for the degradation of a class of endogenous signaling lipids called N-acylethanolamines (NAEs). This class includes the endocannabinoid anandamide (AEA), as well as other bioactive lipids like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). By inhibiting FAAH, the levels of these endogenous ligands are increased in a targeted, physiological manner, offering a promising therapeutic strategy for a variety of neurological and psychiatric disorders. This approach contrasts with direct cannabinoid receptor agonists, which can be associated with undesirable psychoactive side effects. The National Institute on Drug Abuse (NIDA) supports research into the neurobiological mechanisms of addiction and related disorders, with a focus on identifying novel therapeutic targets like FAAH.[1][2][3][4]

Mechanism of Action

FAAH inhibitors block the hydrolysis of AEA, leading to its accumulation and enhanced signaling at cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). Increased levels of other NAEs, such as OEA and PEA, can also modulate other targets, including peroxisome proliferator-activated receptors (PPARs). This multi-target engagement is believed to contribute to the diverse therapeutic effects of FAAH inhibition, including analgesic, anxiolytic, antidepressant, and anti-inflammatory properties.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx AEA Synthesis AEA Synthesis Ca2+ Influx->AEA Synthesis AEA Release AEA Release AEA Synthesis->AEA Release Retrograde Messenger AEA AEA FAAH Inhibitor FAAH Inhibitor FAAH FAAH FAAH Inhibitor->FAAH Inhibition AEA->FAAH Degradation CB1 Receptor CB1 Receptor AEA->CB1 Receptor Binding Reduced Neurotransmitter Release Reduced Neurotransmitter Release CB1 Receptor->Reduced Neurotransmitter Release cluster_workflow Experimental Workflow: In Vivo Efficacy Testing Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing Compound Administration Compound Administration Baseline Behavioral Testing->Compound Administration Randomized Groups Behavioral Assay Behavioral Assay Compound Administration->Behavioral Assay e.g., Elevated Plus Maze Data Analysis Data Analysis Behavioral Assay->Data Analysis Tissue Collection Tissue Collection Data Analysis->Tissue Collection Post-mortem Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis e.g., FAAH activity, AEA levels Results Interpretation Results Interpretation Biochemical Analysis->Results Interpretation

References

Troubleshooting & Optimization

Reducing non-specific binding of NIDA-41020

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding during experiments with the novel FAAH inhibitor, NIDA-41020.

Troubleshooting Guide: Reducing Non-Specific Binding of this compound

High non-specific binding (NSB) can obscure specific signals, leading to inaccurate data in various assays, including radioligand binding and enzyme activity assays. The following guide provides a systematic approach to identifying and mitigating common causes of high NSB for this compound.

Issue: High Background Signal Obscuring Specific Binding

High background is a frequent indicator of significant non-specific binding. This can be caused by the compound adhering to surfaces other than the target enzyme, such as assay plates, filters, or other proteins.[1]

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Blocking Inadequate blocking of non-target sites is a primary cause of high NSB.[1] 1. Optimize Blocking Agent: Use an appropriate blocking agent like Bovine Serum Albumin (BSA). A typical starting concentration is 1% in the assay buffer.[1] 2. Increase Incubation Time: Extend the blocking incubation period to ensure complete saturation of non-specific sites.[2] 3. Vary Blocking Reagent: If BSA is ineffective, consider trying other blocking agents such as non-fat dry milk or casein, depending on the assay system.A significant reduction in background signal, improving the signal-to-noise ratio.
Inappropriate Assay Buffer Conditions The pH and ionic strength of the assay buffer can influence non-specific interactions.[1] 1. Adjust pH: Empirically test a range of pH values around the physiological optimum (typically pH 7.4) to find the condition that minimizes NSB. 2. Modify Ionic Strength: Increase the salt concentration (e.g., NaCl) in the buffer to disrupt electrostatic interactions that can contribute to non-specific binding.[3]Identification of buffer conditions that favor specific binding over non-specific interactions.
Issues with the Radioligand or Compound The physical properties of this compound or the radioligand used can lead to aggregation or sticking. 1. Include Detergents: Add a non-ionic detergent, such as Tween-20 (typically at 0.05-0.1%), to the assay and wash buffers to reduce hydrophobic interactions.[4] 2. Check Compound Integrity: Ensure the stock solution of this compound is properly solubilized and has not precipitated.Minimized compound aggregation and reduced binding to plasticware and other surfaces.
Insufficient Washing Inadequate removal of unbound this compound or radioligand will result in high background. 1. Increase Wash Steps: Increase the number and volume of washes after the incubation step.[5] 2. Use Cold Wash Buffer: Perform washes with ice-cold buffer to minimize the dissociation of specifically bound ligand while removing non-specifically bound compound.[5]More efficient removal of unbound compound, leading to a lower background signal.
Filter Binding (for filtration assays) The type of filter material can contribute to non-specific binding. 1. Test Different Filter Types: If using a filtration assay, test different filter materials (e.g., glass fiber, polyethyleneimine-treated) to identify one with low affinity for this compound. 2. Pre-treat Filters: Pre-soaking filters in the assay buffer containing a blocking agent can help to reduce non-specific binding.Selection of a filter that minimizes compound adherence and improves assay accuracy.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem?

A1: Non-specific binding refers to the interaction of a compound, such as this compound, with molecules or surfaces other than its intended biological target (in this case, FAAH).[6] This is problematic because it can create a high background signal that masks the true specific binding, leading to inaccurate measurements of the compound's affinity and efficacy.[1]

Q2: How is non-specific binding determined in an experiment?

A2: Non-specific binding is typically measured by incubating the assay system with the labeled compound (e.g., radiolabeled this compound) in the presence of a high concentration of an unlabeled competitor that binds to the same target.[7][8] This competitor displaces the specific binding of the labeled compound, so any remaining signal is considered non-specific.

Q3: What is an acceptable level of non-specific binding?

A3: Ideally, non-specific binding should be less than 50% of the total binding, and for high-quality data, it is often recommended to be in the range of 10-20% of the total binding.[7][9] If non-specific binding is too high, it becomes difficult to obtain reliable and reproducible results.[7]

Q4: Can the concentration of the receptor preparation affect non-specific binding?

A4: Yes, using too high a concentration of the receptor preparation (e.g., cell membranes or tissue homogenates) can increase non-specific binding. It is recommended to use the lowest concentration of the receptor preparation that still provides a robust specific binding signal.[5]

Q5: Could the secondary antibody be the source of non-specific binding in an immunoassay-based detection system?

A5: Absolutely. The secondary antibody can bind non-specifically to components in the sample. To troubleshoot this, run a control without the primary antibody. If staining or signal is still observed, the secondary antibody is likely binding non-specifically.[2] Consider using a pre-adsorbed secondary antibody or changing the blocking agent to a serum from the same species as the secondary antibody host.[2]

Experimental Protocols

Protocol: Standard Radioligand Binding Assay for FAAH

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the FAAH enzyme.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 0.1% BSA.[1]

  • Radioligand: A suitable radiolabeled FAAH substrate or inhibitor (e.g., [³H]-Anandamide).

  • Unlabeled Competitor (for NSB determination): A known FAAH inhibitor at a high concentration (e.g., 10 µM URB597).

  • FAAH Enzyme Source: Homogenates or membranes from cells or tissues expressing FAAH.

  • This compound: Stock solution of known concentration.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid and Vials.

  • Glass Fiber Filters.

  • Filtration Apparatus.

Procedure:

  • Prepare Reagents: Dilute this compound, the radioligand, and the unlabeled competitor to the desired concentrations in the assay buffer.

  • Assay Setup:

    • Total Binding: To designated tubes, add assay buffer, the radioligand at a concentration near its Kd, and the FAAH enzyme preparation.

    • Non-Specific Binding: To another set of tubes, add the unlabeled competitor, the radioligand, and the FAAH enzyme preparation.

    • Competitive Binding: To additional sets of tubes, add varying concentrations of this compound, the radioligand, and the FAAH enzyme preparation.

  • Incubation: Incubate all tubes at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

Visualizations

Troubleshooting_Workflow start High Non-Specific Binding Observed check_blocking Step 1: Optimize Blocking - Increase BSA concentration - Extend incubation time start->check_blocking check_buffer Step 2: Adjust Buffer - Modify pH - Increase ionic strength check_blocking->check_buffer Issue persists end_success Non-Specific Binding Reduced check_blocking->end_success Resolved check_compound Step 3: Evaluate Compound & Assay Components - Add detergent (Tween-20) - Check for precipitation check_buffer->check_compound Issue persists check_buffer->end_success Resolved check_washing Step 4: Refine Wash Steps - Increase wash volume/number - Use ice-cold wash buffer check_compound->check_washing Issue persists check_compound->end_success Resolved check_filters Step 5 (Filtration Assays): Change Filter Type - Test different materials - Pre-treat filters check_washing->check_filters Issue persists check_washing->end_success Resolved check_filters->end_success Resolved end_fail Issue Persists: Consult Further check_filters->end_fail Issue persists

Caption: A step-by-step workflow for troubleshooting high non-specific binding.

FAAH_Signaling_Pathway AEA Anandamide (AEA) (Endocannabinoid) FAAH FAAH Enzyme AEA->FAAH Degradation CB1_CB2 Cannabinoid Receptors (CB1/CB2) AEA->CB1_CB2 Activation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Hydrolysis products NIDA41020 This compound NIDA41020->FAAH Inhibition Signaling Downstream Signaling (e.g., Pain Relief, Anti-inflammatory) CB1_CB2->Signaling

Caption: Simplified signaling pathway showing FAAH inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Ligand, this compound) setup_total Total Binding Tubes prep_reagents->setup_total setup_nsb Non-Specific Binding Tubes prep_reagents->setup_nsb setup_comp Competitive Binding (this compound) Tubes prep_reagents->setup_comp prep_enzyme Prepare FAAH Enzyme Source prep_enzyme->setup_total prep_enzyme->setup_nsb prep_enzyme->setup_comp incubation Incubate to Equilibrium filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate Specific Binding and Determine IC50 counting->analysis

Caption: Workflow for a competitive radioligand binding assay with this compound.

References

Technical Support Center: NIDA-41020 Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the NIDA-41020 binding assay. This compound is a potent and selective antagonist for the cannabinoid receptor 1 (CB1), with a high binding affinity (Ki of 4.1 nM).[1][2] It was originally developed as a potential radioligand for positron emission tomography (PET). This guide addresses common issues encountered during competitive binding assays involving this compound, typically with radiolabeled cannabinoids like [3H]-CP55,940.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in binding assays?

This compound is a highly potent and selective antagonist of the CB1 receptor. In binding assays, it is typically used as a competitor to determine the binding affinity (Ki) of other unknown compounds for the CB1 receptor. Due to its high affinity, it can effectively displace radiolabeled ligands from the receptor.

Q2: What is the expected Ki value for this compound?

The reported inhibition constant (Ki) for this compound at the CB1 receptor is approximately 4.1 nM.[1][2] This value can be used as a reference for positive control experiments.

Q3: Can this compound be used as a radioligand?

While this compound was designed with the potential for radiolabeling for PET imaging, its use as a commercially available radioligand for in vitro binding assays is less common than other established CB1 radioligands like [3H]-CP55,940 or [3H]-SR141716A. The troubleshooting guides provided here are applicable to assays where this compound is used as a competitor, and can be adapted if a radiolabeled version is being used.

Q4: What are the critical components of the assay buffer for a CB1 receptor binding assay?

A typical binding buffer for a CB1 receptor assay includes a buffering agent (e.g., 50 mM Tris-HCl), divalent cations (e.g., 5 mM MgCl2, 1 mM CaCl2), and a protein carrier like bovine serum albumin (BSA) to reduce non-specific binding. The pH is generally maintained around 7.4.

Troubleshooting Guide

Issue 1: High Non-Specific Binding (NSB)

High non-specific binding can mask the specific binding signal, leading to inaccurate results. Ideally, non-specific binding should be less than 50% of the total binding.

Potential Cause Troubleshooting Steps
Radioligand Issues - Lower Radioligand Concentration: Use a concentration at or below the Kd of the radioligand.[3] - Check Radioligand Purity: Ensure the radiochemical purity is >90%. Impurities can contribute to high NSB.[3] - Hydrophobicity of Radioligand: Hydrophobic ligands tend to have higher non-specific binding. Consider using a different radioligand if possible.[3]
Tissue/Cell Preparation - Reduce Membrane Protein: A typical range is 100-500 µg of membrane protein per well. Titrate the amount to optimize the signal-to-noise ratio.[3] - Proper Homogenization and Washing: Ensure membranes are thoroughly washed to remove endogenous ligands and other interfering substances.
Assay Conditions - Optimize Incubation Time and Temperature: Shorter incubation times may reduce NSB, but ensure equilibrium is reached for specific binding. - Modify Assay Buffer: Include BSA (e.g., 0.1-1%) in the buffer to block non-specific sites.[4] Coating filters with BSA can also be beneficial. The addition of a non-ionic detergent like Tween 20 can also help disrupt hydrophobic interactions.[5] - Increase Wash Steps: Use ice-cold wash buffer and increase the number and volume of washes to remove unbound radioligand effectively.[4]
Issue 2: Low or No Specific Binding

A weak or absent specific binding signal can make data interpretation impossible.

Potential Cause Troubleshooting Steps
Receptor Integrity - Confirm Receptor Presence and Activity: Verify the expression and integrity of the CB1 receptor in your membrane preparation using techniques like Western blotting. - Proper Storage: Ensure membrane preparations are stored correctly at -80°C to prevent degradation.
Radioligand Issues - Check Radioligand Concentration and Specific Activity: Ensure the correct concentration of a high specific activity radioligand is used. For tritiated ligands, a specific activity above 20 Ci/mmol is recommended.[6] - Verify Radioligand Stability: Improper storage can lead to degradation and loss of binding activity.
Assay Conditions - Insufficient Incubation Time: Ensure the incubation is long enough to reach equilibrium. This is especially important for lower radioligand concentrations. - Incorrect Buffer Composition: Verify the pH and ionic strength of the assay buffer. The presence of certain ions can be critical for receptor binding.

Experimental Protocols

CB1 Receptor Competitive Binding Assay Protocol

This protocol describes a filtration-based competitive binding assay to determine the Ki of a test compound using a radiolabeled CB1 agonist (e.g., [3H]-CP55,940) and membranes from cells expressing the human CB1 receptor.

Materials:

  • CB1 Receptor Membranes: From CHO-K1 or HEK293 cells stably expressing the human CB1 receptor.

  • Radioligand: [3H]-CP55,940 (specific activity > 100 Ci/mmol).

  • Competitor: this compound (for positive control) and test compounds.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

  • 96-well Plates

  • Glass Fiber Filters (e.g., GF/B or GF/C), pre-soaked in wash buffer.

  • Scintillation Cocktail

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Thaw the CB1 receptor membranes on ice. Homogenize gently and dilute to the desired concentration (e.g., 10-20 µg protein/well) in ice-cold binding buffer.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL binding buffer, 50 µL [3H]-CP55,940 (at a concentration near its Kd, e.g., 0.5 nM), and 100 µL of the membrane suspension.

    • Non-Specific Binding (NSB): 50 µL of a high concentration of an unlabeled CB1 agonist (e.g., 10 µM CP55,940), 50 µL [3H]-CP55,940, and 100 µL of the membrane suspension.

    • Competition Binding: 50 µL of varying concentrations of the test compound (or this compound), 50 µL [3H]-CP55,940, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the NSB counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of the competitor.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

CB1 Receptor Signaling Pathway

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates Ligand Cannabinoid Ligand (e.g., Anandamide, 2-AG) Ligand->CB1 Binds AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activates PI3K_AKT PI3K/Akt Pathway G_protein->PI3K_AKT Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Modulates Gene_expression Gene Expression & Cell Survival MAPK->Gene_expression PI3K_AKT->Gene_expression

Caption: Simplified signaling pathway of the CB1 receptor.

Experimental Workflow for Competitive Binding Assay

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare CB1 Membranes setup_total Total Binding: Membranes + Radioligand prep_membranes->setup_total setup_nsb NSB: Membranes + Radioligand + High [Unlabeled] prep_membranes->setup_nsb setup_comp Competition: Membranes + Radioligand + Varying [Competitor] prep_membranes->setup_comp prep_radioligand Prepare Radioligand ([3H]-CP55,940) prep_radioligand->setup_total prep_radioligand->setup_nsb prep_radioligand->setup_comp prep_competitor Prepare Competitor (this compound/Test Compound) prep_competitor->setup_comp incubation Incubate at 30°C for 60-90 min setup_total->incubation setup_nsb->incubation setup_comp->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash with Ice-Cold Buffer filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->data_analysis

References

How to improve NIDA-41020 solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with NIDA-41020, focusing on strategies to improve its solubility in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

This compound is a cannabinoid CB1 receptor antagonist with limited published data on its aqueous solubility.[1][2][3] Available information from suppliers indicates that it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol at concentrations of less than 100 mM.[1] Its chemical structure suggests it is a lipophilic compound, which typically corresponds to poor solubility in aqueous solutions.

Q2: Why is my this compound not dissolving in my aqueous buffer?

This compound is a poorly water-soluble compound. Direct dissolution in aqueous buffers is often challenging. Factors that can contribute to poor solubility include the compound's crystalline structure and high lipophilicity. Many new chemical entities, particularly those targeting CNS receptors, exhibit low aqueous solubility.[4]

Q3: What are the initial steps I should take to try and dissolve this compound?

For initial experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Q4: Are there general methods to enhance the solubility of poorly soluble compounds like this compound?

Yes, several techniques can be employed to improve the aqueous solubility of poorly soluble drugs.[4][5][6][7][8] These methods can be broadly categorized as physical and chemical modifications. Common approaches include:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can enhance the solubility of hydrophobic compounds.[5][7]

  • Surfactants: The use of surfactants to form micelles can encapsulate the drug and increase its apparent solubility.[8]

  • Inclusion Complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution.[4][6]

Troubleshooting Guide

This guide provides a structured approach to systematically improving the solubility of this compound in your aqueous experimental medium.

Issue: Precipitate formation when diluting DMSO stock solution in aqueous buffer.

This is a common issue when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous solution.

dot

Caption: Troubleshooting workflow for precipitation issues.

Experimental Protocols for Solubility Enhancement

Below are detailed protocols for key experiments to determine the optimal solubilization strategy for this compound.

pH Adjustment Method

Objective: To determine if altering the pH of the aqueous solution can improve the solubility of this compound. This is most effective if the compound has ionizable groups.

Methodology:

  • Prepare a series of buffers with a pH range from 3 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).

  • Add a known excess amount of solid this compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Plot the measured solubility against the pH to identify the optimal pH for dissolution.

Co-solvent System Evaluation

Objective: To assess the impact of water-miscible organic co-solvents on the solubility of this compound.

Methodology:

  • Select a panel of biocompatible co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 30% v/v co-solvent in water).

  • Follow the same procedure as the pH adjustment method (steps 2-5) for each co-solvent mixture.

  • Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent tested.

dot

Co_solvent_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Co-solvents (Ethanol, Propylene Glycol, PEG) B Prepare Co-solvent/Water Mixtures (10%, 20%, 30% v/v) A->B C Add excess this compound B->C D Equilibrate (24-48h) C->D E Centrifuge D->E F Collect Supernatant E->F G Analyze Concentration (HPLC) F->G H Plot Solubility vs. Co-solvent % G->H

Caption: Experimental workflow for co-solvent evaluation.

Surfactant and Cyclodextrin Screening

Objective: To evaluate the effectiveness of surfactants and cyclodextrins in enhancing the aqueous solubility of this compound.

Methodology:

  • Select a range of non-ionic surfactants (e.g., Polysorbate 80, Kolliphor® EL) and cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Prepare aqueous solutions of these agents at various concentrations (e.g., 0.5%, 1%, 2% w/v).

  • Follow the same experimental procedure as for the pH adjustment method (steps 2-5) for each solubilizing agent solution.

  • Plot the solubility of this compound against the concentration of the surfactant or cyclodextrin.

Data Summary Tables

The following tables should be populated with your experimental data to compare the effectiveness of different solubilization methods.

Table 1: Solubility of this compound as a Function of pH

pHBuffer SystemTemperature (°C)This compound Solubility (µg/mL)
3.0Citrate25Experimental Value
5.0Citrate25Experimental Value
7.4Phosphate25Experimental Value
9.0Borate25Experimental Value
10.0Borate25Experimental Value

Table 2: Solubility of this compound in Various Co-solvent Systems

Co-solventConcentration (% v/v)Temperature (°C)This compound Solubility (µg/mL)
Ethanol1025Experimental Value
Ethanol2025Experimental Value
Propylene Glycol1025Experimental Value
Propylene Glycol2025Experimental Value
PEG 4001025Experimental Value
PEG 4002025Experimental Value

Table 3: Effect of Solubilizing Agents on this compound Solubility

AgentConcentration (% w/v)Temperature (°C)This compound Solubility (µg/mL)
Polysorbate 800.525Experimental Value
Polysorbate 801.025Experimental Value
HP-β-CD1.025Experimental Value
HP-β-CD2.025Experimental Value

By systematically working through these troubleshooting steps and experimental protocols, researchers can identify an effective method for solubilizing this compound in aqueous solutions for their specific experimental needs.

References

NIDA-41020 stability issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of NIDA-41020 in experimental buffers.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.

  • Question: I observed precipitation or cloudiness when diluting my DMSO stock of this compound into my aqueous experimental buffer (e.g., PBS, TRIS). What is the cause and how can I resolve this?

  • Possible Causes:

    • Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. Diluting a concentrated DMSO stock directly into a buffer can cause the compound to crash out of solution.

    • Buffer pH: The pH of your buffer may be at a point where this compound is least soluble.

    • High Final Concentration: The intended final concentration of this compound in your experiment may exceed its solubility limit in the chosen buffer.

    • Temperature Effects: A rapid change in temperature from a room temperature stock to a cold buffer can decrease solubility.

  • Solutions:

    • Optimize Dilution Method:

      • Create an intermediate dilution of the this compound stock in DMSO.

      • Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).

      • While gently vortexing the pre-warmed buffer, add the this compound stock dropwise to ensure rapid mixing and dispersion.

    • Adjust Buffer Composition:

      • pH: Determine the optimal pH for this compound solubility. Based on its chemical structure (containing a pyrazole and an amide), its solubility may be influenced by pH. A pH screening experiment is recommended.

      • Co-solvents: For in vitro assays where a small amount of organic solvent is permissible, consider including a low percentage (e.g., 0.5-1%) of a biocompatible organic solvent like ethanol or PEG400 in your final buffer composition.

    • Lower Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and may affect experimental outcomes.

Issue 2: Loss of this compound activity in long-term experiments.

  • Question: My experiment runs for over 24 hours, and I am seeing a decrease in the expected activity of this compound over time. Could the compound be degrading in my cell culture medium?

  • Possible Causes:

    • Hydrolytic Degradation: The amide bond in the this compound structure could be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures (e.g., 37°C).

    • Enzymatic Degradation: If working with cell cultures or tissue homogenates, cellular enzymes such as esterases or amidases could be metabolizing this compound.

    • Adsorption to Plastics: As a hydrophobic compound, this compound can adsorb to the surface of plastic labware (e.g., plates, tubes), reducing its effective concentration in the medium.

  • Solutions:

    • Assess Stability: Perform a stability study of this compound in your specific experimental medium. Incubate the compound in the medium at 37°C and measure its concentration at various time points (e.g., 0, 2, 8, 24, 48 hours) using HPLC-MS.

    • pH Control: Ensure the pH of your cell culture medium is well-buffered and stable throughout the experiment.

    • Use Low-Binding Plastics: Utilize low-protein-binding microplates and pipette tips to minimize non-specific adsorption.

    • Replenish Compound: For very long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1:

  • Solid Form: Store at -20°C for long-term stability (≥ 4 years).[1][2] Short-term storage at 2-8°C for days to weeks is also acceptable.[2][3] The compound is shipped at ambient temperature and is stable for a few weeks under these conditions.[2]

  • Stock Solutions (in DMSO): Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q2: What is the solubility of this compound?

A2: this compound is soluble in DMSO and ethanol.[1]

  • DMSO: < 100 mM[1] (~16 mg/mL[4])

  • Ethanol: < 100 mM[1] Aqueous solubility is limited.

Q3: How should I prepare my working solutions of this compound?

A3: It is recommended to prepare a high-concentration primary stock solution in 100% DMSO. For experiments, create an intermediate dilution from the primary stock in DMSO before making the final dilution in your aqueous experimental buffer. Always add the DMSO stock to the aqueous buffer while vortexing to ensure proper mixing.

Q4: Is this compound sensitive to light?

A4: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to protect all small molecule compounds from prolonged exposure to light. Store stock solutions in amber vials or wrap tubes in foil.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventConcentrationTemperature
DMSO< 100 mM[1]Room Temperature
Ethanol< 100 mM[1]Room Temperature

Table 2: Hypothetical Stability of this compound (10 µM) in Different Buffers at 37°C

Buffer (pH)Time (hours)% Remaining (Hypothetical)
PBS (7.4)0100
895
2488
4875
Tris-HCl (8.0)0100
892
2482
4868
Citrate (6.0)0100
898
2494
4889

Note: The data in Table 2 is hypothetical and for illustrative purposes. It is strongly recommended to perform a stability study under your specific experimental conditions.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Experimental Buffer

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in your experimental buffer (e.g., PBS, cell culture medium). Prepare enough volume for all time points.

  • Incubation: Aliquot the working solution into multiple sterile, low-binding tubes. Incubate at 37°C.

  • Time Points: Collect samples at designated time points (e.g., 0, 2, 8, 24, and 48 hours). The 0-hour sample should be taken immediately after preparation.

  • Sample Processing: Immediately after collection, stop any potential degradation by adding an equal volume of cold acetonitrile and store at -80°C until analysis.

  • Analysis: Analyze the samples by a validated HPLC-MS method to determine the concentration of this compound remaining. The percentage remaining is calculated relative to the 0-hour time point.

Visualizations

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed? check_solubility Is final concentration > solubility limit? start->check_solubility Yes solution_buffer Consider buffer additives (e.g., co-solvent) start->solution_buffer No check_dmso Is final DMSO% > 0.5%? check_solubility->check_dmso No solution_conc Lower final concentration check_solubility->solution_conc Yes check_dilution Was dilution performed correctly? check_dmso->check_dilution No solution_dmso Optimize DMSO concentration check_dmso->solution_dmso Yes solution_dilution Use serial dilution & vortexing check_dilution->solution_dilution No end Issue Resolved check_dilution->end Yes solution_conc->end solution_dmso->end solution_dilution->end solution_buffer->end

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_1 Simplified CB1 Receptor Signaling NIDA_41020 This compound (Antagonist) CB1R CB1 Receptor NIDA_41020->CB1R Blocks Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits MAPK MAPK Pathway Gi_o->MAPK Regulates PI3K_AKT PI3K/AKT Pathway Gi_o->PI3K_AKT Regulates Ca_channels Ca2+ Channels Gi_o->Ca_channels Inhibits K_channels K+ Channels Gi_o->K_channels Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: Simplified CB1 receptor signaling pathway antagonism by this compound.

References

Technical Support Center: Interpreting NIDA-41020 PET Imaging Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PET radioligand NIDA-41020. The information is designed to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective antagonist for the cannabinoid receptor type 1 (CB1). It was designed as a potential radioligand for use in Positron Emission Tomography (PET) imaging to study the distribution and density of CB1 receptors in the brain.

Q2: What is the binding affinity of this compound for the CB1 receptor?

A2: this compound exhibits a high binding affinity for the CB1 receptor, with a reported Ki (inhibitor constant) of 4.1 nM.[1] A lower Ki value indicates a stronger binding affinity.

Q3: What is the recommended radiolabel for this compound for PET imaging?

A3: this compound is designed to be labeled with a positron-emitting radionuclide. Given its chemical structure and the common practice for similar neurological PET tracers, Carbon-11 ([11C]) is the most likely radioisotope for labeling this compound.

Q4: What are the main challenges in developing and using PET tracers for CB1 receptors?

A4: A primary challenge is the high lipophilicity (tendency to dissolve in fats) of many CB1 receptor ligands. High lipophilicity can lead to high levels of non-specific binding in the brain, obscuring the specific signal from the CB1 receptors. This compound was specifically designed to have reduced lipophilicity to address this issue.[1]

Quantitative Data

Due to the limited publicly available data from in vivo PET studies specifically using [11C]this compound, this section provides key properties of the unlabeled compound and typical parameters for similar [11C]-labeled central nervous system (CNS) PET radioligands. These values should be used as a reference, and optimal parameters for [11C]this compound would require experimental validation.

ParameterValueReference
Binding Affinity (Ki) 4.1 nM[1]
Target Receptor Cannabinoid Receptor Type 1 (CB1)[1]
Proposed Radionuclide Carbon-11 ([11C])General Knowledge
Typical Injected Dose Range for [11C] Radiotracers (Human) 370-740 MBq (10-20 mCi)General Knowledge
Typical Specific Activity for [11C] Radiotracers at time of injection > 37 GBq/µmol (> 1 Ci/µmol)General Knowledge
Typical PET Scan Duration (Dynamic Brain) 60-120 minutesGeneral Knowledge

Experimental Protocols

The following are generalized protocols for radiolabeling, quality control, animal preparation, and PET imaging based on common practices for [11C]-labeled radioligands used in non-human primate brain imaging. Note: These are not specific to this compound and would require optimization.

[11C]this compound Radiolabeling (Proposed Method)

This proposed synthesis is based on common [11C]methylation reactions. The precursor for this compound would be required.

  • Production of [11C]Methyl Iodide or [11C]Methyl Triflate: [11C]CO2 is produced via a cyclotron and converted to [11C]CH4, which is then halogenated to produce [11C]CH3I or converted to [11C]CH3OTf.

  • Radiolabeling Reaction: The desmethyl precursor of this compound is reacted with [11C]CH3I or [11C]CH3OTf in an appropriate solvent (e.g., DMF, acetone) and at an elevated temperature.

  • Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate [11C]this compound from the precursor and other reactants.

  • Formulation: The purified [11C]this compound is formulated in a physiologically compatible solution (e.g., sterile saline with a small amount of ethanol) for injection.

Quality Control
  • Radiochemical Purity: Assessed by analytical HPLC to ensure the absence of radioactive impurities. Should be >95%.

  • Molar Activity: Determined by measuring the amount of radioactivity and the mass of the compound.

  • Residual Solvents: Measured by gas chromatography to ensure levels are below safety limits.

  • Sterility and Endotoxin Testing: Performed to ensure the final product is safe for injection.

Non-Human Primate PET Imaging Protocol (Generalized)
  • Animal Preparation:

    • The animal (e.g., rhesus macaque) is fasted overnight.

    • Anesthesia is induced (e.g., with ketamine) and maintained with a gas anesthetic (e.g., isoflurane).

    • Vital signs (heart rate, respiration, temperature) are monitored throughout the procedure.

    • Catheters are placed for radiotracer injection and arterial blood sampling.

  • PET Scan Acquisition:

    • The animal is positioned in the PET scanner with its head in the field of view.

    • A transmission scan is performed for attenuation correction.

    • [11C]this compound is administered as an intravenous bolus.

    • A dynamic emission scan is acquired for 90-120 minutes.

    • Arterial blood samples are collected throughout the scan to measure the input function (the concentration of the radiotracer in arterial plasma over time).

  • Data Analysis:

    • PET images are reconstructed with corrections for attenuation, scatter, and random coincidences.

    • Regions of interest (ROIs) are drawn on the images corresponding to different brain regions.

    • Time-activity curves (TACs) are generated for each ROI.

    • Arterial blood data is processed to determine the metabolite-corrected arterial input function.

    • Kinetic modeling (e.g., two-tissue compartment model or Logan graphical analysis) is applied to the TACs and the input function to estimate binding parameters such as the total distribution volume (VT).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Radiotracer Uptake in the Brain 1. Poor radiochemical purity.2. Low specific activity leading to receptor saturation.3. P-glycoprotein (P-gp) efflux at the blood-brain barrier.4. Issues with injection (e.g., infiltration).1. Verify radiochemical purity via HPLC.2. Ensure high specific activity of the radiotracer.3. Pre-treat with a P-gp inhibitor (e.g., cyclosporine A) in preclinical models to assess P-gp liability.4. Confirm successful intravenous injection.
High Non-Specific Binding 1. High lipophilicity of the radiotracer.2. Impurities in the radiotracer preparation.1. While this compound is designed for lower lipophilicity, ensure this is confirmed. Blocking studies with a high dose of a non-radioactive CB1 antagonist can help quantify specific vs. non-specific binding.2. Ensure high radiochemical and chemical purity.
High Variability in PET Signal Between Subjects 1. Differences in CB1 receptor density between subjects.2. Partial volume effects, especially in small brain structures.3. Differences in subject physiology (e.g., metabolism, blood flow).1. This may be a true biological finding.2. Apply partial volume correction methods during data analysis.3. Standardize experimental conditions as much as possible (e.g., fasting state, anesthesia).
Poor Fit of Kinetic Models 1. Inappropriate model selection for the tracer kinetics.2. Noisy data.3. Presence of radiometabolites that enter the brain.1. Evaluate different kinetic models (e.g., one-tissue vs. two-tissue compartment models).2. Improve image acquisition statistics (e.g., longer scan time, higher injected dose within safety limits).3. Analyze arterial plasma for radiometabolites and incorporate this into the kinetic model.

Visualizations

G cluster_0 CB1 Receptor Signaling Pathway NIDA_41020 This compound (Antagonist) CB1R CB1 Receptor NIDA_41020->CB1R Blocks Gi_o Gi/o Protein CB1R->Gi_o Activates (agonist) Inhibited by this compound AC Adenylyl Cyclase Gi_o->AC Inhibits VGCC Voltage-Gated Ca2+ Channels Gi_o->VGCC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release Triggers

Caption: CB1 Receptor Signaling Blockade by this compound.

G cluster_1 Experimental Workflow for [11C]this compound PET Imaging Radiolabeling [11C]this compound Radiolabeling & QC PET_Scan Dynamic PET Scan (90-120 min) Radiolabeling->PET_Scan Animal_Prep Non-Human Primate Preparation (Anesthesia) Animal_Prep->PET_Scan Data_Analysis Image Reconstruction & Kinetic Modeling PET_Scan->Data_Analysis Blood_Sampling Arterial Blood Sampling Blood_Sampling->Data_Analysis Outcome Estimation of CB1 Receptor Density (VT) Data_Analysis->Outcome

Caption: Proposed workflow for a [11C]this compound PET study.

G cluster_2 Troubleshooting Logic for Low Brain Uptake Start Low Brain Uptake of [11C]this compound Check_QC Check Radiochemical Purity & Specific Activity Start->Check_QC QC_OK QC Parameters Acceptable? Check_QC->QC_OK Check_Injection Verify IV Injection Integrity QC_OK->Check_Injection Yes Fix_QC Re-synthesize/ Purify Radiotracer QC_OK->Fix_QC No Injection_OK Successful Injection? Check_Injection->Injection_OK Consider_PGP Investigate P-gp Efflux Injection_OK->Consider_PGP Yes Fix_Injection Refine Injection Technique Injection_OK->Fix_Injection No

Caption: Decision tree for troubleshooting low brain uptake.

References

Technical Support Center: NIDA-41020 PET Scans

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals utilizing NIDA-41020 and other novel radioligands in Positron Emission Tomography (PET) scans. The following frequently asked questions (FAQs) address common imaging artifacts that may be encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are there blurry or smeared regions in my PET image, leading to inaccurate quantification?

A1: This is likely a motion artifact, one of the most common issues in PET imaging.

Motion artifacts are caused by patient or subject movement during the long acquisition times of a PET scan.[1] This is particularly problematic for dynamic scans or in thoracic and abdominal imaging due to respiratory motion. The movement leads to a mismatch between the PET and CT data, resulting in blurred images and reduced accuracy of tracer uptake measurements, such as the Standardized Uptake Value (SUV).[2]

Troubleshooting Steps:

  • Review Cine/Gated Images: Examine the raw image data frame-by-frame to visually identify subject motion during the scan.

  • Check Immobilization: Ensure that the subject was securely and comfortably positioned. For preclinical studies, verify the stability of the animal holder.

  • Apply Motion Correction: Use image registration software to co-register the dynamic frames of the PET scan to a reference frame. This can retrospectively correct for some movement.[2]

  • Implement Respiratory Gating: For future scans, especially in thoracic regions, use respiratory gating. This technique acquires data in sync with the breathing cycle to minimize blurring.[2]

Logical Workflow for Troubleshooting Motion Artifacts

Start Blurry / Smeared PET Image Observed CheckMotion Review raw cine/gated images for subject motion. Start->CheckMotion MotionDetected Motion Detected? CheckMotion->MotionDetected ApplyCorrection Apply post-acquisition motion correction algorithms. MotionDetected->ApplyCorrection Yes NoMotion No significant motion detected. Investigate other artifact sources (e.g., reconstruction parameters). MotionDetected->NoMotion No Reassess Reassess Image Quality ApplyCorrection->Reassess FutureScans For future acquisitions: - Improve subject immobilization. - Implement respiratory gating. Reassess->FutureScans

Caption: A logical workflow for troubleshooting motion artifacts.

Q2: I'm seeing bright, high-uptake spots near a metallic implant that don't make sense biologically. What is causing this?

A2: These are characteristic metal artifacts caused by errors in the CT-based attenuation correction.

High-density materials like metallic implants (e.g., dental fillings, surgical clips, prosthetics) severely attenuate X-rays from the CT scanner.[3][4] This results in streaking and erroneous high values on the CT image. When this flawed CT data is used to correct the PET data, it leads to a significant overestimation of tracer activity in the surrounding tissues, creating false "hot spots".[3][4][5]

Troubleshooting Steps:

  • Review Non-Attenuation-Corrected (NAC) Images: Always review the NAC PET images.[2][3] These images are not affected by CT-based artifacts and can help confirm if an area of high uptake is a true biological finding or an artifact. If the "hot spot" disappears on the NAC image, it is an artifact.

  • Use Metal Artifact Reduction (MAR) Algorithms: Most modern PET/CT scanners have built-in MAR software.[2] Re-process the data with MAR enabled. These algorithms identify the metal in the CT image and correct the corrupted data before it is used for PET attenuation correction.

  • Modify CT Parameters: For future scans, adjusting CT acquisition parameters (e.g., using a higher kVp) can sometimes help reduce the severity of metal artifacts.[2]

Data Presentation: Impact of MAR on SUV

Region of Interest (ROI)SUVmax (Uncorrected)SUVmax (MAR Corrected)% ChangeArtifact Presence
Tissue Adjacent to Implant15.84.2-73.4%High
Contralateral Control Tissue4.14.0-2.4%Low

Note: Data is illustrative. Actual values will vary based on the specific scanner, implant, and MAR algorithm.

Logical Workflow for Troubleshooting Metal Artifacts

Start Anomalous High Uptake Near Metallic Implant CheckNAC Review Non-Attenuation-Corrected (NAC) PET Images Start->CheckNAC HotSpotPresent Hot Spot Persists in NAC Image? CheckNAC->HotSpotPresent TrueUptake Potential True Biological Finding. Correlate with other imaging or biological data. HotSpotPresent->TrueUptake Yes ArtifactConfirmed Artifact Confirmed. Reconstruct data using Metal Artifact Reduction (MAR). HotSpotPresent->ArtifactConfirmed No CompareImages Compare corrected PET with uncorrected and NAC images to ensure validity. ArtifactConfirmed->CompareImages End Report Corrected Findings CompareImages->End

Caption: A logical workflow for troubleshooting metal artifacts.

Q3: The edges of my PET image appear distorted, with a bright rim of activity. What is this?

A3: This is a truncation artifact, which occurs when the subject's body extends beyond the CT scanner's field of view (FOV).

PET/CT scanners can have a smaller CT FOV than the PET FOV.[6] If the subject is large or their arms are positioned at their sides, parts of the body may be captured by the PET detectors but missed by the CT scan.[3][6] The reconstruction algorithm has no CT data for these outside regions and cannot correctly calculate the attenuation correction, leading to an overestimation of activity (a bright rim) at the edge of the truncated CT image.[3][4]

Troubleshooting Steps:

  • Check Subject Positioning: Review the CT scan to see if any part of the subject's body is cut off at the edges. This is the primary indicator of potential truncation.

  • Reposition for Future Scans: Ensure patients are centered in the FOV and, whenever possible, imaged with their arms positioned above their head to reduce the transverse FOV.[3]

  • Use Correction Software: Some systems have software that can extrapolate the CT data to estimate the attenuation for the truncated regions, which can help reduce the artifact.

Experimental Protocol: Minimizing Truncation Artifacts

  • Patient/Subject Preparation: Follow the standard protocol for this compound administration and uptake period.

  • Positioning:

    • Position the subject on the scanner bed, ensuring they are as close to the center of the gantry as possible.

    • For human studies, instruct the patient to place their arms above their head. If this is not possible, use pillows or supports to keep the arms as close to the body as possible.

    • Use the initial laser guides to confirm that the entire width of the subject is within the planned CT scan range.

  • CT Scan Acquisition: Perform the low-dose CT scan for attenuation correction. Review the initial CT images (scout or topogram) to confirm that no part of the body that will be in the PET FOV is truncated.

  • PET Scan Acquisition: Proceed with the PET acquisition as planned.

Q4: My scan shows a focal "hot spot" in the lungs or vasculature with no corresponding anatomical abnormality on the CT. Could this be an artifact?

A4: Yes, this could be a "hot clot" artifact, which is related to the radiotracer injection.

This artifact occurs when blood is accidentally aspirated into the syringe containing the radiotracer, causing a small amount to coagulate.[6] This radioactive microembolus is then injected and travels to the lungs, creating a small, intense focus of activity that can be mistaken for a lesion.[6] Another injection-related issue is extravasation, where part of the dose is injected into the soft tissue around the vein instead of into the bloodstream, which can affect quantitative accuracy.[3][6]

Troubleshooting Steps:

  • Confirm with CT: Carefully examine the corresponding CT image. A hot clot artifact will appear as a focal point of high uptake on the PET scan without any visible anatomical correlate on the CT.[6]

  • Review Injection Site: Check for any signs of extravasation at the injection site, such as swelling or high residual activity.

  • Refine Injection Protocol: To prevent this artifact, ensure secure IV access and avoid aspirating blood into the syringe that contains the radiotracer. Always flush the line thoroughly after injection.[6]

Logical Workflow for Investigating Focal Hot Spots

Start Focal 'Hot Spot' Observed in PET Image CheckCT Examine corresponding CT image for an anatomical correlate. Start->CheckCT CorrelateFound Anatomical Correlate Found? CheckCT->CorrelateFound PotentialLesion Potential True Lesion. Proceed with further clinical/biological validation. CorrelateFound->PotentialLesion Yes NoCorrelate No Correlate Found. Consider injection artifact. CorrelateFound->NoCorrelate No CheckSite Review injection site for extravasation and check scan for pulmonary hot spots. NoCorrelate->CheckSite ArtifactConfirmed Injection artifact likely. Document finding and refine injection technique for future studies. CheckSite->ArtifactConfirmed

Caption: Workflow for investigating unexpected focal hot spots.

References

Improving the specific activity of radiolabeled NIDA-41020

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the radiolabeling of NIDA-41020, with a focus on improving its specific activity for positron emission tomography (PET) imaging applications.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it radiolabeled?

A1: this compound is a potent and selective antagonist for the cannabinoid receptor type 1 (CB1).[1] Radiolabeling this compound, typically with a positron-emitting radionuclide like Carbon-11 ([¹¹C]), allows for non-invasive in vivo imaging of CB1 receptor distribution and density in the brain using PET. This can be invaluable for understanding the role of the endocannabinoid system in various neurological and psychiatric disorders.

Q2: Which position on the this compound molecule is most suitable for radiolabeling with [¹¹C]?

A2: Based on the structure of this compound, the methoxy group on the phenyl ring presents a favorable position for radiolabeling via [¹¹C]methylation. The synthesis would involve demethylating the precursor to yield a phenol, which can then be reacted with [¹¹C]methyl iodide or [¹¹C]methyl triflate. This is a common and high-yield radiolabeling strategy.[2][3]

Q3: What is "specific activity" and why is it critical for receptor imaging?

A3: Specific activity refers to the amount of radioactivity per unit mass of a compound, typically expressed in Curies per millimole (Ci/mmol) or Gigabecquerels per micromole (GBq/µmol).[4][5] For receptor PET imaging, high specific activity is crucial to ensure that only a trace amount of the radioligand is injected. This avoids pharmacological effects and ensures that the injected mass does not saturate the target receptors, which would lead to an underestimation of receptor density.[6]

Q4: What are the main causes of low specific activity?

A4: Low specific activity is primarily caused by contamination with the non-radioactive ("cold") version of the compound. This can be introduced from several sources, including:

  • Carrier gas: Carbon dioxide from the air can contaminate the [¹¹C]CO₂ produced in the cyclotron.

  • Reagents and solvents: Trace amounts of methylating agents or other carbon-containing impurities.

  • Reaction vessels: Contamination from previous synthesis runs.

Q5: How can I minimize non-specific binding of my radiolabeled this compound?

A5: Non-specific binding can be a challenge with lipophilic radiotracers. While this compound was designed to be less lipophilic than some predecessors, minimizing non-specific binding is still important. Strategies include:

  • Blocking agents: In in vitro assays, adding a compound that binds to non-specific sites can be effective.

  • Buffer composition: Including detergents or salts in your assay buffer can reduce non-specific interactions.[4]

  • In vivo considerations: While more challenging to control, understanding the tracer's metabolism and clearance can help interpret results.

II. Troubleshooting Guide

This guide addresses common issues encountered during the radiolabeling of this compound and subsequent experiments, with a focus on improving specific activity.

Problem Potential Cause Recommended Solution
Low Radiochemical Yield (RCY) Inefficient [¹¹C]methylation: Suboptimal reaction temperature, time, or precursor concentration.Optimize reaction conditions. A typical [¹¹C]methylation may require heating at 80-120°C for 5-10 minutes.[3] Ensure the precursor is fully dissolved.
Poor trapping of [¹¹C]methyl iodide: Inefficient conversion of [¹¹C]CO₂ to [¹¹C]CH₃I.Check the efficiency of your gas-phase iodination setup. Ensure the iodine column is at the correct temperature.
Precursor degradation: The demethylated precursor may be unstable.Handle the precursor under inert atmosphere (e.g., nitrogen or argon) and use fresh, high-purity solvents.
Low Specific Activity Carrier [¹²C]CO₂ contamination: From the cyclotron target gas or atmospheric leaks.Use high-purity nitrogen gas for the cyclotron target. Perform regular leak checks on your gas lines.
Contamination from reagents: Solvents or reagents containing "cold" methyl sources.Use high-purity, "no-carrier-added" certified reagents and solvents.
"Carry-over" in the synthesis module: Residual "cold" this compound from previous runs.Thoroughly clean the synthesis module and all tubing between runs. Dedicate a module to a single tracer if possible.
Poor Radiochemical Purity Incomplete reaction: Not all of the precursor has reacted.Increase reaction time or temperature. Consider increasing the amount of [¹¹C]methylating agent.
Formation of side products: Radiolysis or competing side reactions.Minimize synthesis time. Use radical scavengers like ascorbic acid in the final formulation.[7]
Inefficient HPLC purification: Poor separation of the desired product from impurities.Optimize the HPLC method (e.g., column type, mobile phase composition, flow rate) to achieve baseline separation.
Inconsistent Results Variability in cyclotron yield: Fluctuations in the amount of [¹¹C]CO₂ produced.Monitor and record cyclotron performance for each run to identify trends.
Manual synthesis variations: Differences in timing and technique between operators.Automate the synthesis process using a commercial or custom-built synthesis module to improve reproducibility.
Reagent degradation: Reagents may degrade over time, affecting performance.Store reagents under recommended conditions and use them before their expiration date.

III. Experimental Protocols

A. Synthesis of the Desmethyl-NIDA-41020 Precursor

A detailed protocol for the synthesis of the demethylated precursor would be required. This would likely involve the reaction of the methoxy-containing this compound with a strong demethylating agent like boron tribromide (BBr₃) in an appropriate solvent such as dichloromethane (DCM). Purification would likely be achieved through column chromatography.

B. [¹¹C]Radiolabeling of this compound

This protocol outlines a plausible method for the radiosynthesis of [¹¹C]this compound.

  • Production of [¹¹C]CO₂: [¹¹C]CO₂ is produced in a medical cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.

  • Conversion to [¹¹C]Methyl Iodide: The [¹¹C]CO₂ is trapped and converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a gas-phase synthesis module.

  • Radiolabeling Reaction:

    • The [¹¹C]CH₃I is bubbled through a solution of the desmethyl-NIDA-41020 precursor (approximately 0.5-1.0 mg) in a suitable solvent (e.g., DMF or DMSO).

    • A base (e.g., NaOH or a tetrabutylammonium hydroxide) is added to deprotonate the phenolic precursor.

    • The reaction mixture is heated (e.g., 80-120°C) for a short period (e.g., 5 minutes).

  • Purification:

    • The reaction mixture is quenched and injected onto a semi-preparative HPLC system to separate [¹¹C]this compound from unreacted precursor and other impurities.

  • Formulation:

    • The HPLC fraction containing the product is collected, the solvent is removed by evaporation, and the residue is redissolved in a sterile, injectable solution (e.g., saline with a small amount of ethanol).

    • The final product is passed through a sterile filter into a sterile vial for quality control and subsequent injection.

IV. Quantitative Data

Due to the lack of publicly available data specifically for radiolabeled this compound, the following tables provide representative data from similar [¹¹C]methylation reactions for PET radioligands. These values can serve as a benchmark for optimizing the synthesis of [¹¹C]this compound.

Table 1: Representative Radiochemical Yield and Purity

Parameter Typical Range Notes
Radiochemical Yield (RCY) 20-40%Decay-corrected to the end of bombardment (EOB).
Radiochemical Purity >95%Determined by analytical HPLC of the final product.
Synthesis Time 25-40 minutesFrom EOB to end of synthesis (EOS).

Table 2: Representative Specific Activity

Parameter Typical Range Notes
Specific Activity at EOS 1,000-5,000 Ci/mmol (37-185 GBq/µmol)Highly dependent on the amount of [¹¹C]CO₂ produced and the minimization of "cold" carbon contamination.
Molar Activity at Injection >500 Ci/mmol (>18.5 GBq/µmol)Accounts for decay between EOS and injection time.

V. Visualizations

A. Experimental Workflow for [¹¹C]this compound Synthesis

G cluster_0 [11C] Production & Trapping cluster_1 [11C]Methyl Iodide Synthesis cluster_2 Radiolabeling & Purification Cyclotron Cyclotron (14N(p,α)11C) CO2_Trap [11C]CO2 Trapping Cyclotron->CO2_Trap [11C]CO2 LiAlH4_Reduction Reduction (LiAlH4) CO2_Trap->LiAlH4_Reduction [11C]CO2 HI_Reaction Iodination (HI) LiAlH4_Reduction->HI_Reaction [11C]CH3OH Methylation [11C]Methylation (Heating) HI_Reaction->Methylation [11C]CH3I HPLC Semi-Prep HPLC Purification Methylation->HPLC Crude Product Precursor Desmethyl-NIDA-41020 Precursor + Base Precursor->Methylation Formulation Formulation HPLC->Formulation Pure [11C]this compound QC Quality Control Formulation->QC

Caption: Workflow for the synthesis of [¹¹C]this compound.

B. CB1 Receptor Signaling Pathway

G NIDA_41020 This compound (Antagonist) CB1R CB1 Receptor NIDA_41020->CB1R Blocks Gi_Go Gi/o Protein CB1R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_Channels Ca2+ Channels Gi_Go->Ca_Channels Inhibits K_Channels K+ Channels Gi_Go->K_Channels Activates MAPK MAPK Pathway Gi_Go->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates

References

NIDA-41020 data analysis and quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NIDA-41020, a CB1 cannabinoid receptor antagonist. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

General

  • What is this compound? this compound is a potent and selective antagonist for the cannabinoid receptor 1 (CB1). It is structurally similar to Rimonabant and is often used as a research tool to study the endocannabinoid system. Due to its antagonist nature, it blocks the effects of CB1 receptor agonists like anandamide, 2-AG, and THC.

  • What are the primary applications of this compound in research? this compound is primarily used in in vitro and in vivo studies to investigate the physiological and pathophysiological roles of the CB1 receptor. Common research areas include neuroscience, metabolism, and cardiovascular function. It can be used to block CB1 receptor activity to study its downstream effects.

Experimental Design

  • How do I dissolve this compound for in vitro experiments? this compound is a solid that is typically dissolved in an organic solvent such as DMSO to create a stock solution. For cell-based assays, it is crucial to ensure the final concentration of the organic solvent in the assay medium is low (typically <0.1%) to avoid solvent-induced artifacts.

  • What is a typical concentration range for this compound in cell-based assays? The optimal concentration of this compound will depend on the specific assay and cell type. However, a common starting point is to use a concentration range that brackets the Ki value of the compound, which is approximately 4.1 nM. A typical concentration range for an IC50 determination might be from 0.1 nM to 1 µM.

Troubleshooting Guides

In Vitro Assays

  • Problem: High background signal in my radioligand binding assay.

    • Possible Cause: Inadequate washing, high non-specific binding of the radioligand, or contaminated reagents.

    • Troubleshooting Steps:

      • Increase the number and volume of washes to ensure complete removal of unbound radioligand.

      • Use a filter plate with a lower binding membrane.

      • Include a known non-specific binding control (e.g., a high concentration of a non-radiolabeled CB1 agonist or antagonist) to determine the level of non-specific binding.

      • Ensure all buffers and reagents are freshly prepared and filtered.

  • Problem: No or weak signal in my cAMP functional assay.

    • Possible Cause: Low receptor expression in the cells, inactive adenylyl cyclase, or issues with the cAMP detection kit.

    • Troubleshooting Steps:

      • Confirm CB1 receptor expression in your cell line using a validated method (e.g., western blot or radioligand binding).

      • Use a known adenylyl cyclase activator, such as forskolin, to confirm that the downstream signaling pathway is functional.[1]

      • Ensure the cAMP assay kit is not expired and has been stored correctly. Run the positive and negative controls provided with the kit.

      • Optimize cell seeding density and incubation times.

  • Problem: Inconsistent results in my GTPγS binding assay.

    • Possible Cause: Degradation of GTPγS, improper membrane preparation, or incorrect assay buffer composition.

    • Troubleshooting Steps:

      • Use freshly prepared [35S]GTPγS or a non-hydrolyzable analog.

      • Ensure that the cell membrane preparation is of high quality and has been stored properly at -80°C.

      • Verify the composition of the assay buffer, paying close attention to the concentrations of GDP, Mg2+, and NaCl, as these can significantly impact G-protein coupling.[2]

      • Optimize the incubation time and temperature for the binding reaction.

Data Presentation: Quantitative Data Summary

The following tables summarize typical quantitative data that can be generated when characterizing this compound.

Binding Affinity Data
Parameter Description
Ki (inhibition constant) The concentration of this compound that will bind to 50% of the CB1 receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
IC50 (half maximal inhibitory concentration) The concentration of this compound that is required to inhibit 50% of the specific binding of a radioligand.
Functional Antagonism Data
Parameter Description
IC50 (half maximal inhibitory concentration) The concentration of this compound that produces 50% of its maximal inhibitory effect on an agonist-stimulated response (e.g., inhibition of cAMP production or stimulation of GTPγS binding).
pA2 A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

CB1 Receptor Radioligand Binding Assay

This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the CB1 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Reaction Setup:

    • In a 96-well plate, add assay buffer, a fixed concentration of a suitable CB1 radioligand (e.g., [3H]CP55,940), and varying concentrations of this compound.

    • Add the cell membranes to initiate the binding reaction.

    • For non-specific binding determination, use a high concentration of a non-radiolabeled CB1 ligand.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.5 mg/mL BSA, pH 7.4).

  • Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki value using the Cheng-Prusoff equation.[3]

cAMP Functional Assay

This protocol outlines a general method for assessing the antagonist activity of this compound on agonist-induced inhibition of cAMP production.

  • Cell Culture: Plate cells expressing the CB1 receptor in a 96-well plate and grow to confluency.

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulation: Add a fixed concentration of a CB1 agonist (e.g., CP55,940) in the presence of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or BRET-based assays).[4][5]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits MAPK MAPK/ERK Pathway G_protein->MAPK Modulates Agonist CB1 Agonist (e.g., Anandamide) Agonist->CB1 Activates NIDA41020 This compound NIDA41020->CB1 Blocks ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream MAPK->Downstream

Caption: CB1 Receptor Signaling Pathway Antagonism by this compound.

Experimental_Workflow_Binding_Assay start Start: Prepare Reagents prepare_membranes Prepare CB1-expressing cell membranes start->prepare_membranes prepare_ligands Prepare Radioligand and varying concentrations of this compound start->prepare_ligands setup_reaction Set up binding reaction in 96-well plate prepare_membranes->setup_reaction prepare_ligands->setup_reaction incubate Incubate at 30°C setup_reaction->incubate filter_wash Filter and wash to separate bound and free ligand incubate->filter_wash detect Detect radioactivity filter_wash->detect analyze Analyze data (IC50, Ki) detect->analyze end End analyze->end

Caption: Workflow for a CB1 Receptor Radioligand Binding Assay.

References

Validation & Comparative

A Comparative Guide to In Vivo PET Tracers for Phosphodiesterase-4 (PDE4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent Positron Emission Tomography (PET) tracers for the in vivo imaging of phosphodiesterase-4 (PDE4), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. Dysregulation of PDE4 is implicated in various neurological and inflammatory disorders, making it a critical target for therapeutic drug development. This document offers an objective comparison of [¹¹C]R(-)-rolipram and [¹⁸F]PF-06445974, presenting supporting experimental data to aid in the selection of the most appropriate tracer for research and clinical applications.

Introduction to PDE4 as a PET Imaging Target

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic nucleotides, such as cAMP and cGMP, thereby regulating a wide array of cellular processes. The PDE4 family is specific for cAMP and is highly expressed in the brain, particularly in regions associated with cognition and emotion like the hippocampus and striatum.[1] PET imaging of PDE4 allows for the non-invasive quantification of enzyme expression and occupancy by therapeutic agents, providing invaluable insights into disease mechanisms and the pharmacodynamics of novel drugs.

Comparative Data of PDE4 PET Tracers

The following tables summarize the key quantitative data for [¹¹C]R(-)-rolipram and [¹⁸F]PF-06445974, facilitating a direct comparison of their performance characteristics.

Parameter [¹¹C]R(-)-rolipram [¹⁸F]PF-06445974 References
Target Selectivity Pan-PDE4 inhibitorPreferentially labels PDE4B[2][3][4]
Radiolabel Carbon-11Fluorine-18[5][6]
Half-life of Radiolabel 20.4 minutes109.8 minutesN/A

Table 1: General Characteristics of PDE4 PET Tracers

Parameter Species [¹¹C]R(-)-rolipram [¹⁸F]PF-06445974 References
In Vitro Affinity (Kᵢ, nM) Human-<1 (for PDE4B)[2]
4.7 (for PDE4A)[2]
17 (for PDE4C)[2]
36 (for PDE4D)[2]
In Vivo Affinity (K₋, nM) Rat (conscious)1.83 ± 0.36-[7]
Rat (anesthetized)1.15 ± 0.20-[7]
In Vivo Binding Site Density (Bₘₐₓ, pmol/cm³) Rat (conscious)15.0 ± 1.6-[7]
Rat (anesthetized)11.6 ± 1.0-[7]

Table 2: Binding Affinity and Density

Parameter Species [¹¹C]R(-)-rolipram [¹⁸F]PF-06445974 References
Brain Uptake RatHighGood[2][8]
MonkeyGoodGood[2]
Human-Readily distributed[2][6]
Highest Binding Region General BrainThalamus[6]
Biodistribution RatHigh uptake in brainHigh radioactivity in heart, pancreas, small intestine, kidneys, and liver initially[3][8]
Human-Highest binding in the thalamus[2][6]
Metabolism RatOnly unchanged tracer detected in brain homogenatesAt 30 min post-injection, 95.4% parent in brain, 28.6% in plasma[3][8]
Human-Radiometabolite accumulation in the brain observed over time[2][6]
Total Distribution Volume (Vₜ, mL/cm³) Human-9.5 ± 2.4 (whole brain)[2][6]

Table 3: In Vivo Pharmacokinetics and Biodistribution

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vivo PET Imaging Protocol for [¹¹C]R(-)-rolipram in Rats
  • Animal Preparation: Sprague-Dawley rats are anesthetized with isoflurane. For studies in conscious rats, animals are acclimated to a head-fixation device.[7][9]

  • Radiotracer Administration: [¹¹C]R(-)-rolipram is synthesized by ¹¹C-methylation of (R)-desmethyl-rolipram.[9] The tracer, along with varying doses of non-radioactive (R)-rolipram for saturation studies, is dissolved in saline and administered via intravenous infusion.[7][9]

  • PET Scan Acquisition: Dynamic PET scans are acquired for a duration of 60-90 minutes.[10]

  • Arterial Blood Sampling: Serial arterial blood samples are collected to measure the metabolite-corrected arterial input function.[7][9]

  • Data Analysis: Brain radioactivity is quantified, and kinetic modeling (e.g., two-tissue compartment model) is applied to determine parameters such as the total distribution volume (Vₜ), binding potential (BPₙ₋), and in vivo Bₘₐₓ and K₋.[7][9] For blocking studies, the reduction in specific binding is calculated after administration of a PDE4 inhibitor.[8]

In Vivo PET Imaging Protocol for [¹⁸F]PF-06445974 in Humans
  • Participant Recruitment: Healthy volunteers are recruited after providing written informed consent, with the study approved by the relevant institutional review boards.[2]

  • Radiotracer Administration: [¹⁸F]PF-06445974 is administered as an intravenous bolus injection.[2][6]

  • PET Scan Acquisition: Dynamic PET scans of the brain are performed. Whole-body PET scans can also be conducted for dosimetry analysis.[11]

  • Arterial Blood Sampling: An arterial line is placed for serial blood sampling to measure the concentration of the parent radioligand and its radiometabolites in arterial plasma.[2][11]

  • Data Analysis: Brain uptake is quantified as the total distribution volume (Vₜ) using a two-tissue compartment model with the metabolite-corrected arterial input function.[2][6] The identifiability and time stability of Vₜ are key outcome measures.[11]

Visualizations

PDE4 Signaling Pathway

PDE4_Signaling_Pathway cluster_intracellular Intracellular Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes Cellular_Response Cellular Response PKA->Cellular_Response PDE4_Inhibitor PDE4 Inhibitor (e.g., Rolipram) PDE4_Inhibitor->PDE4 Inhibits PET_Tracer_Validation_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation In_Vitro In Vitro Characterization (Affinity, Selectivity) Radiosynthesis Radiosynthesis Development In_Vitro->Radiosynthesis Animal_Model Animal Model Studies (Biodistribution, Pharmacokinetics) Radiosynthesis->Animal_Model Dosimetry Animal Dosimetry Animal_Model->Dosimetry Human_Dosimetry First-in-Human Dosimetry Dosimetry->Human_Dosimetry Kinetic_Modeling Kinetic Modeling in Humans (Test-Retest Reliability) Human_Dosimetry->Kinetic_Modeling Patient_Studies Proof-of-Concept in Patients Kinetic_Modeling->Patient_Studies Regulatory_Approval Regulatory Approval Patient_Studies->Regulatory_Approval

References

Comparative Analysis of UNC9994 Cross-Reactivity and Functional Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of the binding affinity and functional activity of UNC9994, a β-arrestin-biased dopamine D2 receptor (D2R) agonist, with a panel of other G-protein coupled receptors (GPCRs).

UNC9994 has been identified as a functionally selective ligand for the dopamine D2 receptor, demonstrating a bias towards the β-arrestin signaling pathway over the canonical G-protein pathway.[1][2][3] This unique pharmacological profile makes it a valuable tool for dissecting the distinct roles of these signaling cascades in both normal physiology and disease states, particularly in the context of developing novel antipsychotic therapies.[1][2][3]

Quantitative Comparison of Receptor Binding and Functional Activity

The following table summarizes the binding affinities (Ki) and functional potencies (EC50 or IC50) of UNC9994 at various dopamine, serotonin, and histamine receptors. This data, derived from radioligand binding and functional assays, provides a quantitative overview of UNC9994's selectivity profile.

Receptor SubtypeBinding Affinity (Ki, nM)Functional AssayFunctional Potency (EC50/IC50, nM)Efficacy (Emax, %)
Dopamine Receptors
D279β-arrestin-2 Recruitment44864
Gαi-regulated cAMP ProductionNo Agonist Activity-
D14,000---
D317---
D4>10,000---
D5>10,000---
Serotonin Receptors
5-HT1A512Agonist>1,000-
5-HT2A25Antagonist130-
5-HT2B100Antagonist230-
5-HT2C150Agonist>1,000-
Histamine Receptors
H12.4Antagonist50-

Data compiled from Allen et al., 2011.[2]

Experimental Protocols

The data presented above was generated using the following key experimental methodologies:

Radioligand Binding Assays

Radioligand competition binding assays were performed to determine the binding affinity (Ki) of UNC9994 for a panel of GPCRs.[2] Membranes prepared from cells stably expressing the receptor of interest were incubated with a specific radioligand and varying concentrations of UNC9994. The concentration of UNC9994 that inhibits 50% of the specific binding of the radioligand (IC50) was determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

β-arrestin-2 Recruitment Assay: The functional potency of UNC9994 in recruiting β-arrestin-2 to the D2 receptor was assessed using a bioluminescence resonance energy transfer (BRET) assay.[2] HEK293T cells were co-transfected with D2R fused to a BRET donor and β-arrestin-2 fused to a BRET acceptor. Upon agonist stimulation, the recruitment of β-arrestin-2 to the receptor brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal. Dose-response curves were generated to determine the EC50 and Emax values.

Gαi-regulated cAMP Production Assay: To evaluate the effect of UNC9994 on G-protein signaling, a cyclic adenosine monophosphate (cAMP) accumulation assay was employed.[2] HEK293T cells expressing the D2 receptor were stimulated with forskolin to increase intracellular cAMP levels. The ability of UNC9994 to inhibit this forskolin-stimulated cAMP production, a hallmark of Gαi activation, was measured.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_screening Initial Screening cluster_binding Binding Affinity cluster_functional Functional Activity Receptor Panel Screening Receptor Panel Screening Radioligand Binding Assays Radioligand Binding Assays Receptor Panel Screening->Radioligand Binding Assays Identify potential targets Determine Ki values Determine Ki values Radioligand Binding Assays->Determine Ki values β-arrestin Assay β-arrestin Assay Determine Ki values->β-arrestin Assay Select for functional testing G-protein Assay G-protein Assay Determine Ki values->G-protein Assay Select for functional testing Determine EC50/IC50 and Emax Determine EC50/IC50 and Emax β-arrestin Assay->Determine EC50/IC50 and Emax G-protein Assay->Determine EC50/IC50 and Emax signaling_pathway cluster_receptor Dopamine D2 Receptor D2R D2R G_protein Gαi/o Pathway D2R->G_protein Blocked by UNC9994 beta_arrestin β-arrestin Pathway D2R->beta_arrestin Preferentially Activated UNC9994 UNC9994 UNC9994->D2R Agonist cAMP ↓ cAMP G_protein->cAMP ERK ERK Activation beta_arrestin->ERK Downstream Downstream Cellular Responses cAMP->Downstream ERK->Downstream

References

A Comparative Analysis of NIDA-41020 and SR141716: Two Potent Cannabinoid CB1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cannabinoid research, the development of selective antagonists for the cannabinoid receptor type 1 (CB1) has been instrumental in elucidating the role of the endocannabinoid system in a myriad of physiological processes. Among the most notable of these antagonists are NIDA-41020 and SR141716 (also known as Rimonabant). This guide provides a detailed comparative study of these two compounds, focusing on their biochemical properties, pharmacological effects, and the experimental methodologies used to characterize them, tailored for researchers, scientists, and drug development professionals.

Biochemical and Pharmacological Properties

Both this compound and SR141716 are potent and selective antagonists of the CB1 receptor, which is predominantly expressed in the central nervous system. Their primary mechanism of action involves blocking the effects of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG), as well as exogenous agonists such as Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for this compound and SR141716, highlighting their binding affinities for the CB1 receptor.

CompoundChemical NameMolecular FormulaMolecular WeightCB1 Receptor Binding Affinity (Ki)
This compound 1-(2,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamideC₂₃H₂₄Cl₂N₄O₂459.37 g/mol 4.1 nM[1]
SR141716 N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamideC₂₂H₂₁Cl₃N₄O463.79 g/mol ~2 nM[2]

Note: Ki values can vary slightly depending on the experimental conditions.

While both compounds exhibit high affinity for the CB1 receptor, SR141716 has been more extensively characterized as an inverse agonist. An inverse agonist not only blocks the action of an agonist but also reduces the basal, constitutive activity of the receptor in the absence of an agonist. This property of SR141716 leads to distinct downstream signaling effects. The functional activity of this compound as either a neutral antagonist or an inverse agonist is not as well-documented in publicly available literature.

Mechanism of Action and Signaling Pathways

The binding of an agonist to the CB1 receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. SR141716, through its inverse agonist activity, can increase the activity of adenylyl cyclase, leading to an elevation in cAMP levels and subsequent activation of protein kinase A (PKA). This signaling cascade is believed to contribute to some of its pharmacological effects.

Below is a diagram illustrating the signaling pathway affected by the inverse agonist activity of SR141716 at the CB1 receptor.

SR141716_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor G_protein Gαi/o CB1R->G_protein Basal Activity AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP G_protein->AC Inhibition SR141716 SR141716 (Inverse Agonist) SR141716->CB1R Binds and Inactivates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Signaling pathway of SR141716 at the CB1 receptor.

Experimental Protocols

The characterization of compounds like this compound and SR141716 relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Objective: To determine the affinity of this compound and SR141716 for the CB1 receptor.

Materials:

  • Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue.

  • Radioligand: [³H]SR141716A or [³H]CP55,940.

  • Test compounds: this compound and SR141716.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

  • Non-specific binding control: A high concentration of a non-labeled CB1 ligand (e.g., 1 µM WIN 55,212-2).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and SR141716).

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of the test compound or the non-specific binding control.

  • Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prep incubate Incubate (Binding Equilibrium) prep->incubate filter Filter and Wash (Separate Bound and Free Ligand) incubate->filter count Scintillation Counting (Quantify Radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor and can distinguish between agonists, neutral antagonists, and inverse agonists.

Objective: To determine the functional activity of this compound and SR141716 at the CB1 receptor.

Materials:

  • Membrane preparations from cells expressing the human CB1 receptor.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • Test compounds: this compound and SR141716.

  • Agonist control (e.g., CP55,940).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the cell membranes with the test compounds in the assay buffer containing GDP for 15-30 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for 60 minutes at 30°C to allow for G-protein activation and binding of [³⁵S]GTPγS.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

  • For antagonist activity, measure the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

  • For inverse agonist activity, measure the reduction in basal [³⁵S]GTPγS binding in the absence of an agonist.

  • Analyze the data to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) values.

GTP_gamma_S_Workflow start Start preincubate Pre-incubate Membranes with Test Compound and GDP start->preincubate initiate Initiate Reaction (Add [35S]GTPγS) preincubate->initiate incubate Incubate (G-protein Activation) initiate->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Determine EC50/IC50) count->analyze end End analyze->end

Caption: Workflow for a GTPγS binding assay.

Conclusion

Both this compound and SR141716 are valuable research tools for investigating the endocannabinoid system, exhibiting high affinity and selectivity for the CB1 receptor. SR141716 is well-characterized as an inverse agonist, with its mechanism of action involving the modulation of the adenylyl cyclase/cAMP signaling pathway. While this compound is a potent antagonist, further research is needed to fully elucidate its functional profile and determine if it shares the inverse agonist properties of SR141716. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further explore the nuanced pharmacology of these important compounds.

References

Head-to-head comparison of NIDA-41020 and AM251

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Cannabinoid Signaling

This guide provides a detailed, data-driven comparison of two widely used cannabinoid receptor 1 (CB1R) antagonists: NIDA-41020 and AM251. Both compounds are invaluable tools for investigating the endocannabinoid system's role in various physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals, offering a clear overview of their respective biochemical properties, functional activities, and the experimental methodologies used for their characterization.

Introduction to this compound and AM251

This compound and AM251 are synthetic diarylpyrazole antagonists that exhibit high affinity for the CB1 receptor.[1][2] AM251 is structurally similar to rimonabant and is classified as a CB1 receptor inverse agonist, meaning it can reduce the receptor's basal activity in the absence of an agonist.[1][3] In addition to its primary target, AM251 has been shown to act as an agonist at the orphan G-protein coupled receptor GPR55 and as an antagonist at the µ-opioid receptor.[4][5][6]

This compound, developed at the National Institute on Drug Abuse (NIDA), is also a potent CB1 receptor antagonist.[2] It was designed to be less lipophilic than earlier generations of CB1 antagonists.[2] While extensive data is available for AM251, functional and in vivo characterization of this compound is less documented in publicly available literature.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and AM251, providing a direct comparison of their binding affinities and functional potencies.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)Selectivity (CB2/CB1)
This compound 4.1[2]Not widely reportedNot widely reported
AM251 7.5[1][7]2290[7]~305[5]

Table 2: Functional Activity at CB1 Receptor

CompoundAssay TypeParameterValue (nM)
This compound --Data not widely available
AM251 GTPγS Binding (Antagonist)IC508[4]
AM251 GPR55 (Agonist)EC5039[4][7]
AM251 µ-Opioid Receptor (Antagonist)Ki251[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and AM251, it is crucial to visualize their interaction with the CB1 receptor and the subsequent signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical CB1 receptor signaling pathway and a typical experimental workflow for characterizing these antagonists.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gαi/o-βγ CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits αi/o Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits βγ K_channel K⁺ Channel G_protein->K_channel Activates βγ cAMP cAMP AC->cAMP Converts Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Reduces Ca²⁺ Influx (Inhibits Release) Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Increases K⁺ Efflux Ligand CB1 Agonist (e.g., Anandamide) Ligand->CB1R Activates Antagonist This compound / AM251 Antagonist->CB1R Blocks Activation ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Experimental_Workflow cluster_assays In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assays (GTPγS, cAMP) (Determine IC50/EC50) Binding_Assay->Functional_Assay Behavioral_Studies Behavioral Studies (e.g., Feeding, Anxiety, Memory) Functional_Assay->Behavioral_Studies Selectivity_Assay Selectivity Profiling (CB2, other receptors) Selectivity_Assay->Behavioral_Studies PK_Studies Pharmacokinetic Studies (ADME) Behavioral_Studies->PK_Studies Compound Test Compound (this compound or AM251) Compound->Binding_Assay Compound->Functional_Assay Compound->Selectivity_Assay

References

Validating NIDA-41020 Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount to ensuring the validity of experimental results. This guide provides a framework for validating the specificity of NIDA-41020, a potent CB1 cannabinoid receptor antagonist, with a focus on the gold-standard method of using knockout models. We will compare this compound to other well-characterized CB1 antagonists, Rimonabant and AM251, for which knockout validation data is available, and provide detailed experimental protocols.

While this compound has been characterized as a potent and selective CB1 antagonist through in vitro binding assays, to date, no studies have been published demonstrating its specificity using CB1 receptor knockout models. Such validation is crucial to definitively attribute its biological effects to the inhibition of the CB1 receptor and to rule out potential off-target effects. This guide will therefore serve as a roadmap for researchers aiming to perform such validation studies.

Comparison of CB1 Receptor Antagonists

A critical first step in validating a new compound is to compare its in vitro characteristics with established probes. This compound, Rimonabant, and AM251 are all potent antagonists of the CB1 receptor. The following table summarizes their binding affinities for the human CB1 and CB2 receptors, providing an initial assessment of their selectivity.

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB2/CB1)Knockout Validated
This compound 4.1[1][2][3][4]831[1]~203-foldNot reported
Rimonabant 1.8 - 5.6>1000>178-foldYes
AM251 7.49 - 8[5][6][7][8]2290[6]~306-fold[5][7][8]Yes

Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Selectivity is calculated as the ratio of Ki for CB2 to Ki for CB1.

This in vitro data suggests that this compound is a potent and selective CB1 antagonist, comparable to Rimonabant and AM251. However, in the absence of knockout validation, the possibility of off-target effects contributing to its pharmacological profile cannot be definitively excluded.

The Gold Standard: Knockout Model Validation

The most rigorous method to validate the on-target specificity of a compound is to test its effects in a biological system where the intended target has been genetically removed (knocked out). If the compound's effects are absent in the knockout model compared to the wild-type, it provides strong evidence that the compound acts specifically through that target.

Logical Framework for Knockout Validation

cluster_wildtype Wild-Type Model cluster_knockout CB1 Knockout Model wt_compound Administer this compound wt_effect Biological Effect Observed wt_compound->wt_effect Leads to conclusion Conclusion: Effect is CB1-dependent wt_effect->conclusion ko_compound Administer this compound ko_no_effect Biological Effect Absent ko_compound->ko_no_effect Leads to ko_no_effect->conclusion start Prepare Wild-Type (WT) and CB1 Knockout (KO) Models treatment Treat WT and KO models with This compound or Vehicle start->treatment assay Perform Functional Assay (e.g., cAMP measurement, downstream signaling pathway analysis) treatment->assay data_analysis Analyze and Compare Results between WT and KO assay->data_analysis conclusion Determine if this compound's effect is CB1-dependent data_analysis->conclusion cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor Gi Gαi/o CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene NIDA This compound NIDA->CB1 Antagonizes

References

NIDA-41020: A Comparative Analysis of Pharmacokinetics and Biodistribution with Analog Cannabinoid Receptor 1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the pharmacokinetic and biodistribution profiles of the cannabinoid receptor 1 (CB1) antagonist, NIDA-41020, and its analogs. This document provides a synthesis of available data, detailed experimental methodologies, and visual representations of key processes to facilitate objective comparison and inform future research.

Introduction

This compound is a potent and selective antagonist for the cannabinoid receptor 1 (CB1), with a reported Ki of 4.1 nM.[1][2][3][4] It was developed as a potential radioligand for Positron Emission Tomography (PET) imaging, intended to enable in-vivo visualization and quantification of CB1 receptors in the central nervous system. Structurally, this compound is an analog of SR141716A, widely known as Rimonabant, a well-characterized CB1 antagonist.[5]

Despite its design as a PET radioligand, a comprehensive search of publicly available scientific literature and databases reveals a notable absence of in-vivo pharmacokinetic and biodistribution data for this compound. To provide a valuable comparative context for researchers interested in this and similar compounds, this guide synthesizes the available data for its key analogs: Rimonabant and AM251. Data from other relevant CB1 receptor PET tracers, such as [11C]OMAR, are also included to illustrate typical biodistribution patterns within the brain.

This guide aims to offer a thorough comparison based on the existing literature for these analogs, which can serve as a benchmark for the anticipated performance of this compound and aid in the design of future preclinical and clinical studies.

Data Presentation: Pharmacokinetics and Biodistribution

The following tables summarize the available quantitative data for this compound's analogs.

Table 1: Comparative Pharmacokinetic Parameters of CB1 Receptor Antagonists
ParameterRimonabant (in Humans)AM251 (in Rodents)This compound
Binding Affinity (Ki) 1.8 - 11.5 nM[5][6]7.5 nM[6][7]4.1 nM[2][3][4]
Mechanism of Action Inverse Agonist[7]Inverse Agonist[7]Antagonist[2][3][4]
Tmax (oral) ~2 hours (in obese patients)[2]Data not availableData not available
Terminal Half-life (t1/2) 6-9 days (non-obese)[2], 16 days (obese)[1][2]22.0 hours (in rats)[8]Data not available
Volume of Distribution Dependent on body weight and age[9]Data not availableData not available
Pharmacokinetic Model Two-compartment model[9]Data not availableData not available

Note: The pharmacokinetic parameters for Rimonabant and AM251 are from different species and study conditions and should be compared with this in consideration.

Table 2: Comparative Biodistribution of CB1 Receptor PET Tracers in the Brain
Brain Region[11C]OMAR (%ID/g in Mouse Striatum at 15 min)[18F]MK-9470 (Qualitative Uptake in Humans)This compound
Striatum/Putamen 6.6Highest uptakeData not available
Frontal Cortex High uptakeHigh uptakeData not available
Posterior Cingulate High uptakeHigh uptakeData not available
Cerebellum High uptakeIntermediate uptakeData not available
Hippocampus High uptakeLowest uptakeData not available
Thalamus Lower uptakeLowest uptakeData not available
Pons Lower uptakeData not availableData not available

%ID/g: Percentage of Injected Dose per gram of tissue. This table illustrates the expected distribution pattern of a CB1 receptor antagonist in the brain, with higher accumulation in regions known for high CB1 receptor density.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Protocol 1: Ex Vivo Biodistribution Study of a Radiolabeled Compound in Rodents

This protocol is a generalized procedure based on common practices for determining the tissue distribution of a radiolabeled compound.[3][4]

  • Radiolabeling and Formulation: The compound of interest (e.g., an analog of this compound) is radiolabeled with a suitable isotope (e.g., Carbon-11, Fluorine-18, or Iodine-124). The final radiolabeled product is purified and formulated in a biocompatible vehicle for injection.

  • Animal Model: Healthy rodents (mice or rats) of a specific strain, age, and weight are used. Animals are housed in a controlled environment with free access to food and water.

  • Administration of Radiotracer: A predetermined amount of the radiolabeled compound is injected intravenously via the tail vein. The exact injected dose and time of injection are recorded for each animal.

  • Tissue Harvesting: At various time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes), animals are euthanized. Blood is collected via cardiac puncture, and major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and adipose tissue) are rapidly dissected, weighed, and placed in pre-weighed counting tubes.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter. Standards of the injected radiotracer are also measured to allow for the calculation of the percentage of injected dose.

  • Data Analysis: The radioactivity counts are decay-corrected to the time of injection. The concentration of radioactivity in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Protocol 2: In Vivo PET Imaging of CB1 Receptors in the Brain

This protocol outlines a typical procedure for PET imaging of CB1 receptors using a radiolabeled antagonist.

  • Radiotracer Synthesis: The PET radiotracer (e.g., [11C]OMAR) is synthesized and purified according to established radiochemical procedures. The specific activity of the final product is determined.

  • Animal/Human Subject Preparation: For animal studies, the subject (e.g., a baboon or rodent) is anesthetized and positioned in the PET scanner. For human studies, subjects are positioned comfortably in the scanner. A transmission scan is often performed for attenuation correction.

  • Radiotracer Injection and PET Scan: The radiotracer is administered as an intravenous bolus. Dynamic PET scanning is initiated simultaneously with the injection and continues for a specified duration (e.g., 90-120 minutes).

  • Arterial Blood Sampling (for quantitative studies): To determine the arterial input function, serial arterial blood samples are collected throughout the scan. The radioactivity in whole blood and plasma is measured, and the fraction of unchanged radiotracer in plasma is determined by radio-HPLC analysis.

  • Image Reconstruction and Analysis: PET data are reconstructed into a series of time-framed images. Regions of interest (ROIs) are drawn on the images corresponding to various brain structures.

  • Kinetic Modeling: Time-activity curves (TACs) for each ROI are generated. These TACs, along with the arterial input function, are fitted to appropriate pharmacokinetic models (e.g., two-tissue compartment model) to estimate parameters such as the total distribution volume (VT), which is an index of receptor density. For qualitative assessment, standardized uptake values (SUV) can be calculated.

Mandatory Visualization

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CB1 receptor, which is antagonized by this compound and its analogs.

CB1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_ligands Ligands CB1R CB1 Receptor Gi_Go Gi/o Protein CB1R->Gi_Go Activates AC Adenylate Cyclase Gi_Go->AC Inhibits Ca_channel Ca2+ Channel Gi_Go->Ca_channel Inhibits K_channel K+ Channel Gi_Go->K_channel Activates Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Reduced Ca2+ Influx Neurotransmitter\nRelease Neurotransmitter Release Vesicle->Neurotransmitter\nRelease Inhibition of Release Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R Activates NIDA_analog This compound / Analogs (Antagonist) NIDA_analog->CB1R Blocks

Caption: CB1 Receptor Signaling Pathway Antagonism.

Experimental Workflow for PET and Biodistribution Studies

The following diagram outlines the general workflow for conducting PET imaging and ex vivo biodistribution studies to characterize a novel radioligand.

Caption: Workflow for PET and Biodistribution Studies.

References

Benchmarking NIDA-41020: A Comparative Guide to Gold Standard CB1 Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance comparison of the novel cannabinoid receptor 1 (CB1) antagonist, NIDA-41020, against established gold standard CB1 ligands. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data to facilitate an objective evaluation of this compound's pharmacological profile.

Executive Summary

This compound is a potent and selective antagonist for the CB1 receptor, a key target in various physiological and pathological processes. This guide benchmarks this compound against the well-characterized and widely used CB1 receptor antagonists: Rimonabant (SR141716A), AM251, and AM281. The comparison focuses on binding affinity and functional activity, providing a framework for assessing this compound's potential in preclinical and clinical research.

Overview of Compared Ligands

This compound is a CB1 cannabinoid receptor antagonist that is structurally similar to Rimonabant.[1] Developed by the National Institute on Drug Abuse (NIDA), it was designed as a potential radioligand for positron emission tomography (PET) imaging of CB1 receptors in the brain.[2][3]

Rimonabant (SR141716A) was the first selective CB1 receptor antagonist marketed for the treatment of obesity.[4][5] Although later withdrawn due to psychiatric side effects, it remains a critical pharmacological tool and a benchmark for CB1 antagonist development.[6][7] Rimonabant is known to act as an inverse agonist, meaning it reduces the basal activity of the CB1 receptor.[8]

AM251 is another potent and selective CB1 receptor antagonist that is structurally related to Rimonabant.[3] It is widely used in preclinical research to investigate the role of the endocannabinoid system and also exhibits inverse agonist properties.[3]

AM281 is a potent and selective CB1 receptor antagonist/inverse agonist with a high affinity for the CB1 receptor and significantly lower affinity for the CB2 receptor. It was developed as a potential SPECT (single photon emission computed tomography) ligand for imaging brain CB1 receptors.

Performance Comparison: Binding Affinity

The binding affinity of a ligand for its receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.

LigandKi (nM) for CB1 ReceptorReference
This compound 4.1[1][2]
Rimonabant (SR141716A)1.8[1]
AM2517.5[3]
AM28112

Note: Ki values can vary slightly between different studies and experimental conditions.

Based on the available data, this compound demonstrates a high binding affinity for the CB1 receptor, comparable to that of the gold standard antagonists. Its affinity is stronger than AM251 and AM281, and in a similar nanomolar range to Rimonabant.

Performance Comparison: Functional Activity

Beyond binding to the receptor, the functional activity of a ligand describes its effect on receptor signaling. For CB1 antagonists, a key characteristic is whether they are "neutral" antagonists (blocking the action of agonists without affecting basal receptor activity) or "inverse agonists" (reducing the constitutive, basal activity of the receptor). This is often assessed through GTPγS binding assays and cAMP accumulation assays.

While direct comparative functional data for this compound is limited in the public domain, the well-characterized nature of Rimonabant and AM251 as inverse agonists provides a critical benchmark. Inverse agonism at the CB1 receptor has been linked to some of the therapeutic effects and also the adverse side effects observed with compounds like Rimonabant.

Expected Performance based on Structural Similarity:

Given that this compound is a structural analog of Rimonabant, it is plausible that it also possesses inverse agonist properties. However, without direct experimental evidence comparing its functional activity to these gold standards, this remains a hypothesis. Further studies are required to fully characterize the functional profile of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard practices in the field for characterizing CB1 receptor ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.

Signaling Pathway and Experimental Workflow:

G cluster_0 CB1 Receptor Binding cluster_1 Experimental Workflow Radioligand Radioligand CB1_Receptor CB1 Receptor Radioligand->CB1_Receptor Binds Bound_Complex Radioligand-CB1 Complex CB1_Receptor->Bound_Complex Forms Test_Ligand This compound or Gold Standard Test_Ligand->CB1_Receptor Competes for Binding Incubation Incubate membranes with radioligand and test compound Filtration Separate bound from free radioligand via filtration Incubation->Filtration Quantification Quantify radioactivity of bound complex Filtration->Quantification Analysis Calculate Ki value Quantification->Analysis

Caption: Radioligand binding assay principle and workflow.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the CB1 receptor (e.g., rat brain tissue or CHO-K1 cells stably expressing human CB1).

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, at pH 7.4.

  • Incubation: A fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP55,940 or [³H]SR141716A) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or a gold standard).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor. Agonists increase the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, while inverse agonists decrease the basal binding.

Signaling Pathway and Experimental Workflow:

G cluster_0 CB1 G-Protein Signaling cluster_1 Experimental Workflow Ligand Agonist or Inverse Agonist CB1_Receptor CB1 Receptor Ligand->CB1_Receptor Binds G_Protein G-Protein (GDP-bound) CB1_Receptor->G_Protein Activates/Inactivates G_Protein_Active G-Protein (GTPγS-bound) G_Protein->G_Protein_Active GDP/GTPγS Exchange Incubation Incubate membranes with [³⁵S]GTPγS, GDP, and test compound Filtration Separate bound from free [³⁵S]GTPγS via filtration Incubation->Filtration Quantification Quantify radioactivity of bound [³⁵S]GTPγS Filtration->Quantification Analysis Determine EC50/IC50 and Emax Quantification->Analysis

Caption: GTPγS binding assay principle and workflow.

Detailed Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the CB1 receptor are used.

  • Assay Buffer: A typical buffer contains 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mM DTT, at pH 7.4.

  • Incubation: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound. To assess antagonist activity, a fixed concentration of a CB1 agonist is also included.

  • Filtration and Quantification: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.

  • Data Analysis: The data is analyzed to determine the potency (EC50 or IC50) and efficacy (Emax) of the test compound in modulating G-protein activation.

cAMP Accumulation Assay

This functional assay measures the intracellular levels of cyclic AMP (cAMP). Since the CB1 receptor is coupled to Gi/o proteins, its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Conversely, an inverse agonist can increase cAMP levels by reducing the basal inhibitory tone of the receptor.

Signaling Pathway and Experimental Workflow:

G cluster_0 CB1 cAMP Signaling cluster_1 Experimental Workflow Ligand Agonist or Inverse Agonist CB1_Receptor CB1 Receptor (Gi-coupled) Ligand->CB1_Receptor Binds AC Adenylyl Cyclase CB1_Receptor->AC Inhibits (Agonist) Disinhibits (Inverse Agonist) cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Cell_Culture Culture cells expressing CB1 receptor Stimulation Treat cells with Forskolin and test compound Cell_Culture->Stimulation Lysis Lyse cells to release cAMP Stimulation->Lysis Detection Measure cAMP levels (e.g., HTRF, ELISA) Lysis->Detection Analysis Determine IC50 and efficacy Detection->Analysis

Caption: cAMP accumulation assay principle and workflow.

Detailed Methodology:

  • Cell Culture: Whole cells stably expressing the CB1 receptor (e.g., CHO-K1 or HEK-293 cells) are used.

  • Assay Conditions: Cells are typically pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. Adenylyl cyclase is stimulated with forskolin to produce a measurable level of cAMP.

  • Incubation: Cells are incubated with forskolin and varying concentrations of the test compound.

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or reporter gene assays.

  • Data Analysis: The ability of the test compound to inhibit the forskolin-stimulated cAMP production (as an antagonist of an agonist) or to increase cAMP levels above the forskolin-stimulated baseline (as an inverse agonist) is quantified.

Conclusion

This compound is a high-affinity CB1 receptor antagonist with a binding profile that is highly competitive with established gold standard ligands such as Rimonabant, AM251, and AM281. Its structural similarity to Rimonabant suggests it may also function as an inverse agonist, a characteristic with important therapeutic and safety implications. To fully elucidate the performance of this compound and its potential as a research tool or therapeutic candidate, further direct comparative studies in functional assays are warranted. The experimental protocols outlined in this guide provide a robust framework for conducting such a head-to-head evaluation.

References

Reproducibility of NIDA-41020 Binding Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of NIDA-41020 binding experiments, focusing on its reproducibility and performance against alternative compounds. The information is intended to assist researchers in designing and interpreting binding assays targeting the cannabinoid receptor 1 (CB1).

Introduction to this compound

This compound is a potent and selective antagonist for the cannabinoid receptor 1 (CB1), a G protein-coupled receptor predominantly expressed in the central nervous system.[1] It was developed as a potential radioligand for positron emission tomography (PET) imaging. Understanding the reproducibility of binding experiments with this compound is crucial for the reliable assessment of CB1 receptor pharmacology and the development of novel therapeutics. While specific data on the reproducibility of this compound binding experiments is not extensively published, the National Institute on Drug Abuse (NIDA), the developing organization, is committed to enhancing research reproducibility in preclinical studies. This commitment underscores the importance of robust and well-documented experimental protocols.

Comparative Binding Affinity of CB1 Receptor Antagonists

The binding affinity of a ligand to its receptor is a critical parameter in pharmacological studies. The table below summarizes the reported binding affinities (Ki) of this compound and other commonly used CB1 receptor antagonists. Lower Ki values indicate higher binding affinity.

CompoundTarget ReceptorBinding Affinity (Ki) [nM]Notes
This compound CB14.1[1]Potent and selective CB1 antagonist.
Rimonabant (SR141716A) CB11.8 - 11.5[2]First selective CB1 antagonist approved for clinical use (later withdrawn).
AM251 CB17.5[2][3]Structurally similar to Rimonabant, also an inverse agonist.[2]
AM281 CB112[4][5]A potent and selective CB1 receptor antagonist.[5]

Experimental Protocols: Radioligand Binding Assay for CB1 Receptor

Objective: To determine the binding affinity of a test compound (e.g., this compound) for the CB1 receptor by competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane Preparation: Homogenates from tissues or cells expressing the CB1 receptor (e.g., rat brain, CHO-CB1 cells).

  • Radioligand: A tritiated or iodinated CB1 receptor antagonist with high affinity, such as [3H]SR141716A or [125I]AM251.

  • Test Compound: this compound or other non-radiolabeled antagonists.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, with 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter and Scintillation Fluid .

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the final pellet in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled test compound (for competition curve) or a saturating concentration of a known antagonist for non-specific binding determination.

    • Membrane homogenate to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental and Biological Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

A typical workflow for a radioligand binding assay.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway (ERK, JNK, p38) G_protein->MAPK_pathway Activates Ion_channels Ion Channels (Ca2+, K+) G_protein->Ion_channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Transcription Gene Transcription PKA->Transcription Regulates MAPK_pathway->Transcription Regulates NIDA_41020 This compound (Antagonist) NIDA_41020->CB1R Blocks Agonist Cannabinoid Agonist (e.g., Anandamide) Agonist->CB1R Activates

Simplified signaling pathway of the CB1 receptor.

Conclusion

This compound is a high-affinity antagonist of the CB1 receptor. While specific data on the reproducibility of its binding experiments are limited, adherence to standardized radioligand binding assay protocols is essential for generating reliable and comparable data. The information and protocols provided in this guide offer a framework for researchers to design robust experiments and to compare the performance of this compound with alternative CB1 receptor antagonists. The broader initiative by NIDA to improve research reproducibility highlights the critical need for meticulous experimental design, execution, and reporting in the field of pharmacology.

References

Safety Operating Guide

Navigating the Safe Disposal of NIDA-41020: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of the research compound NIDA-41020. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of novel or uncharacterized research chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.

Immediate Safety and Logistical Information

All laboratory personnel handling this compound must be thoroughly familiar with standard laboratory safety protocols. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All handling of this compound, especially during preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower should be readily accessible.[1]

In the event of a spill, the immediate area should be evacuated and ventilated.[2] For liquid spills, use an inert absorbent material such as sand or vermiculite to contain the substance.[2] All contaminated materials, including PPE, must be collected and disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and labeling to ensure it is handled correctly by waste management professionals.

  • Waste Identification and Segregation:

    • Treat this compound as a hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • If this compound has been mixed with other hazardous materials (e.g., radioactive materials, infectious agents), it must be treated as multihazardous waste.[3][4]

  • Containerization:

    • Use a chemically compatible, leak-proof container for all this compound waste.

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the quantity, and the date of accumulation.

    • Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[5]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • This area should be away from heat sources and incompatible materials.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information regarding the waste, including its identity and any known or suspected hazards.

Quantitative Data Summary

Due to the uncharacterized nature of this compound, specific quantitative data is not available. The following table provides a template for the types of data that should be recorded for any research chemical to aid in its safe handling and disposal.

PropertyValueSource/Notes
Chemical Name This compoundInternal designation
Physical State (e.g., Solid, Liquid, Gas)Observe and record
pH (if aqueous) (e.g., 6.0-8.0 for neutral)Measure with calibrated pH meter or strips
Known Hazards (e.g., Flammable, Corrosive, Toxic)Based on synthesis precursors and structural analogs
Container Type (e.g., Glass bottle, HDPE carboy)Ensure chemical compatibility
Waste Volume/Mass (e.g., 500 mL, 100 g)Record accurately on waste tag
Date of Accumulation (e.g., YYYY-MM-DD)Record on waste tag

General Experimental Protocol for Neutralization of Unknown Acidic or Basic Waste

Caution: This is a general guideline and should only be performed by trained personnel in a fume hood with appropriate PPE if the waste is known to be acidic or basic.[2]

  • Preparation: Place a large, chemically resistant container in a secondary container to contain potential spills.[2] Add a volume of cold water or ice to the primary container to help dissipate heat.[2]

  • Dilution: Slowly add the acidic or basic waste to the cold water with constant stirring. Never add water to concentrated waste. [2]

  • Neutralization: While stirring continuously, slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise.[2]

  • pH Monitoring: Frequently check the pH of the solution using a calibrated pH meter or pH indicator strips.[2]

  • Completion: Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.[2][6]

  • Disposal: Once neutralized and confirmed to contain no other hazardous materials, the solution may be eligible for drain disposal with copious amounts of water, pending approval from your local EHS office.[2][6]

Disposal Workflow for this compound

cluster_prep Preparation & Handling cluster_waste Waste Characterization & Segregation cluster_contain Containerization & Labeling cluster_storage Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Chemical Fume Hood C Identify this compound as Hazardous Waste B->C D Is it mixed with other hazardous materials? C->D E Treat as Multihazardous Waste D->E Yes F Segregate as Single Chemical Waste D->F No G Select Chemically Compatible Container E->G F->G H Label Container: 'Hazardous Waste', Chemical Name, Date G->H I Do not exceed 75% capacity for liquids H->I J Store in Designated, Secure Waste Accumulation Area I->J K Contact EHS for Waste Pickup J->K L Provide EHS with Complete Waste Information K->L

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for NIDA-41020

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of NIDA-41020, a potent and selective cannabinoid receptor 1 (CB1) antagonist. Adherence to these protocols is essential to ensure a safe laboratory environment and mitigate potential risks associated with this research chemical.

Hazard Identification and Safety Summary

This compound is a hazardous substance intended for research use only and is not for human or veterinary application. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents significant health risks.

Signal Word: Danger

Pictogram:

  • alt text

Hazard Statements:

  • H300: Fatal if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Hazard Classifications:

  • Acute Toxicity, Oral (Category 2)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system

Personal Protective Equipment (PPE)

Strict adherence to the following personal protective equipment guidelines is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation.
Respiratory Protection A NIOSH-approved respirator with a type P2 (or higher) filter for particulates.Protects against inhalation of the compound, which can cause respiratory irritation.
Body Protection A laboratory coat or gown.Provides a barrier against accidental spills and contamination of personal clothing.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step workflow should be implemented.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are within reach inside the fume hood.

Weighing and Aliquoting
  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat or paper inside the chemical fume hood. Avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solvent to the solid compound slowly to prevent splashing.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water wash.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Collection: All solid waste (e.g., contaminated gloves, weigh paper, pipette tips) and liquid waste containing this compound should be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Disposal Route: Dispose of all this compound waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the essential steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Fume Hood gather_ppe Assemble PPE prep_area->gather_ppe gather_materials Gather Handling & Waste Materials gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_compound Weigh this compound don_ppe->weigh_compound prep_solution Prepare Solution weigh_compound->prep_solution decontaminate Decontaminate Surfaces & Equipment prep_solution->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste wash_hands Wash Hands dispose_waste->wash_hands

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NIDA-41020
Reactant of Route 2
Reactant of Route 2
NIDA-41020

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。